molecular formula C57H28N6Na12O41S12 B15138170 NF864

NF864

カタログ番号: B15138170
分子量: 2113.5 g/mol
InChIキー: QLHDADKUXDREFV-UHFFFAOYSA-B
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NF864 is a useful research compound. Its molecular formula is C57H28N6Na12O41S12 and its molecular weight is 2113.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C57H28N6Na12O41S12

分子量

2113.5 g/mol

IUPAC名

dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C57H40N6O41S12.12Na/c64-53(60-37-1-5-41(109(81,82)83)33-15-29(105(69,70)71)19-45(49(33)37)113(93,94)95)23-9-24(54(65)61-38-2-6-42(110(84,85)86)34-16-30(106(72,73)74)20-46(50(34)38)114(96,97)98)12-27(11-23)58-57(68)59-28-13-25(55(66)62-39-3-7-43(111(87,88)89)35-17-31(107(75,76)77)21-47(51(35)39)115(99,100)101)10-26(14-28)56(67)63-40-4-8-44(112(90,91)92)36-18-32(108(78,79)80)22-48(52(36)40)116(102,103)104;;;;;;;;;;;;/h1-22H,(H,60,64)(H,61,65)(H,62,66)(H,63,67)(H2,58,59,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104);;;;;;;;;;;;/q;12*+1/p-12

InChIキー

QLHDADKUXDREFV-UHFFFAOYSA-B

正規SMILES

C1=CC(=C2C=C(C=C(C2=C1NC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC(=CC(=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC9=C1C(=CC(=CC1=C(C=C9)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF864 on P2X1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the molecular interactions, inhibitory effects, and experimental validation of NF864, a potent antagonist of the P2X1 receptor. It provides a comprehensive overview for researchers studying purinergic signaling and those involved in the development of therapeutics targeting this ion channel.

Introduction to P2X1 Receptors

P2X1 receptors are ATP-gated, non-selective cation channels that play crucial roles in various physiological processes.[1] They are members of the P2X family of ligand-gated ion channels, which are characterized by their trimeric structure, with each subunit possessing two transmembrane domains and a large extracellular loop that forms the ATP-binding site.[2] Activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺.[2] This influx of calcium is a critical signaling event that triggers downstream cellular responses.

Functionally, P2X1 receptors are prominently expressed on platelets and smooth muscle cells.[1] In platelets, their activation is linked to shape change and the amplification of aggregation signals, making them a target for anti-thrombotic therapies.[1] In smooth muscle tissues, such as the vas deferens, they are involved in mediating contraction, which has led to their investigation as a potential target for male contraception.[1][3] A key characteristic of the P2X1 receptor is its rapid activation and subsequent fast desensitization upon prolonged exposure to ATP.[1]

This compound: A Potent P2X1 Receptor Antagonist

This compound is a suramin (B1662206) analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor.[4][5] It belongs to a class of polysulfonated aromatic compounds derived from suramin, which are known to interact with purinergic receptors.[5][6][7] Studies have demonstrated that this compound effectively blocks P2X1-mediated responses, such as calcium influx and platelet shape change, with nanomolar potency.[5] In comparative studies with other suramin analogues, this compound has been shown to be one of the most potent antagonists for P2X1 receptors on human platelets.[5]

Mechanism of Action

The primary mechanism of action of this compound on P2X1 receptors is competitive antagonism. It directly competes with the endogenous agonist, ATP, for binding to the receptor's orthosteric site.

Binding Site and Competitive Inhibition

While high-resolution structural data for this compound bound to the P2X1 receptor is not available, extensive studies on the closely related and highly potent antagonist, NF449, provide significant insight into the binding mechanism. Cryo-electron microscopy (cryo-EM) studies of the human P2X1 receptor in complex with NF449 have revealed a unique binding mode. NF449 occupies the canonical ATP-binding pocket located at the interface between adjacent subunits of the trimeric receptor.[3] This physical occupation of the binding site sterically hinders ATP from docking and activating the channel, thereby preventing the conformational changes required for ion pore opening.[3]

The binding of these suramin analogues is stabilized by interactions with a cluster of positively charged amino acid residues within the extracellular domain of the P2X1 receptor.[8] This explains the high affinity and selectivity of compounds like NF449 and this compound for the P2X1 subtype over other P2X receptors.[8] An increase in the concentration of the agonist ATP can overcome the inhibitory effect of these antagonists, which is a hallmark of competitive antagonism.[9]

Impact on Receptor Kinetics

Beyond simple competitive binding, antagonists like NF449 have been shown to affect the kinetics of the P2X1 receptor. Studies have observed that NF449 can decelerate both the activation and the desensitization rates of the receptor in response to ATP.[9] This suggests that the binding of the antagonist may stabilize the receptor in a closed or non-conducting conformation, thereby altering the energy landscape of the gating process.

Downstream Signaling Inhibition

The activation of the P2X1 receptor by ATP initiates a rapid influx of calcium into the cell, which acts as a second messenger to trigger a cascade of downstream events. In platelets, this includes shape change and granule centralization, which are precursors to aggregation.[2] By blocking the initial ATP-binding event, this compound prevents the opening of the ion channel and the subsequent rise in intracellular calcium.[5] This effectively uncouples the receptor from its downstream signaling pathways, thereby inhibiting the physiological responses mediated by P2X1 activation.

The signaling pathway and the inhibitory action of this compound are depicted in the diagram below.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Closed) ATP->P2X1 Binds to This compound This compound (Antagonist) This compound->P2X1 Competitively Binds & Blocks ATP P2X1_Open P2X1 Receptor (Open) P2X1->P2X1_Open Activates Ca_Influx Ca²⁺ Influx P2X1_Open->Ca_Influx Allows Cellular_Response Cellular Response (e.g., Platelet Shape Change, Smooth Muscle Contraction) Ca_Influx->Cellular_Response Triggers

Caption: P2X1 receptor signaling and inhibition by this compound.

Quantitative Data on Inhibitory Action

The potency of this compound and its close analogue NF449 has been quantified in various experimental systems. The data highlights their high affinity for the P2X1 receptor.

CompoundParameterValueSpecies/SystemReference
This compound pA₂ (Ca²⁺ increase)8.17Human Platelets[5]
This compound pA₂ (Shape change)8.49Human Platelets[5]
NF449 IC₅₀0.05 nMHuman P2X1 (in Xenopus oocytes)[9]
NF449 pA₂10.7Human P2X1 (in Xenopus oocytes)[9]
NF449 IC₅₀0.28 nMRat P2X1 (in Xenopus oocytes)[10][11]
NF449 Binding Affinity (Ki)6.6 nMHuman P2X1 (in HEK293 cells)[3]
NF449 Inhibitory Potency (IC₅₀)66 nMHuman P2X1 (in HEK293 cells, Ca²⁺ influx)[3]
NF449 IC₅₀ (Shape change)83 nMHuman Platelets[12]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

The characterization of this compound and other P2X1 antagonists relies on several key experimental techniques. A generalized workflow for evaluating such an antagonist is presented below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis prep_cells 1. Prepare System (e.g., Isolate Platelets or Culture & Transfect HEK293 cells with P2X1 cDNA) load_dye 2a. Load Cells with Ca²⁺ Indicator (e.g., Fura-2 AM) prep_cells->load_dye setup_patch 2b. Prepare for Electrophysiology (Patch-Clamp) prep_cells->setup_patch incubate 3. Pre-incubate with Varying Concentrations of this compound load_dye->incubate setup_patch->incubate stimulate 4. Stimulate with P2X1 Agonist (e.g., ATP or α,β-meATP) incubate->stimulate measure_ca 5a. Measure Ca²⁺ Influx (Fluorescence Ratio) stimulate->measure_ca measure_current 5b. Record Ion Current (Whole-Cell Current) stimulate->measure_current analyze 6. Analyze Data (Dose-Response Curves, Calculate IC₅₀ / pA₂) measure_ca->analyze measure_current->analyze

Caption: Experimental workflow for characterizing a P2X1 antagonist.

Protocol 1: Intracellular Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Preparation:

    • For native cells, human platelets are isolated from whole blood by centrifugation.

    • For recombinant systems, HEK293 cells are transiently transfected with a plasmid containing the cDNA for the human P2X1 receptor. Cells are plated onto coverslips or 96-well plates 24 hours post-transfection.

  • Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.

  • Antagonist Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 5-15 minutes).

  • Measurement:

    • Cells are placed in a fluorometer or on a fluorescence microscope stage.

    • A baseline fluorescence reading is established.

    • A P2X1 agonist (e.g., α,β-methylene ATP) is added to stimulate the receptors.

    • Changes in fluorescence intensity (e.g., the ratio of emission at two wavelengths for Fura-2) are recorded over time, reflecting changes in intracellular calcium concentration.

  • Data Analysis: The peak calcium response is measured for each antagonist concentration. The data are normalized to the control (no antagonist) response and plotted against the logarithm of the antagonist concentration to generate a dose-response curve, from which the IC₅₀ value can be calculated.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the P2X1 channel, providing detailed information on channel gating and blockade.

  • Cell Preparation: HEK293 cells transfected with P2X1 receptor cDNA are grown on coverslips. A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.[13]

  • Pipette and Solutions:

    • External Solution (mM): 145 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 D-glucose; pH adjusted to 7.4.[13][14]

    • Internal (Pipette) Solution (mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2.[13]

  • Recording:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and guided to a transfected cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell's membrane potential is clamped at a holding potential, typically -60 mV.[13]

  • Drug Application:

    • A baseline current is recorded. The P2X1 agonist is applied to the cell to evoke an inward current.

    • After the control response is established, the cell is perfused with a solution containing this compound for a set duration.

    • The agonist is co-applied with this compound, and the resulting current is recorded. The degree of inhibition is measured by comparing the current amplitude in the presence and absence of the antagonist.

  • Data Analysis: Concentration-inhibition curves are constructed by plotting the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.

Protocol 3: Radioligand Binding Assay

This assay directly measures the binding of ligands to the receptor, allowing for the determination of binding affinity (Ki).

  • Membrane Preparation: HEK293 cells expressing the P2X1 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.[15]

  • Competition Binding Assay:

    • In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled P2X1 ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled competitor compound (this compound).[15][16]

    • The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[15]

  • Separation and Counting:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15][17]

    • The filters are washed with ice-cold buffer, dried, and the radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist and is subtracted from all measurements. The specific binding at each concentration of this compound is plotted, and the IC₅₀ value is determined. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]

Conclusion

This compound is a powerful research tool and a lead compound for drug development, acting as a high-potency competitive antagonist of the P2X1 receptor. Its mechanism involves the direct blockade of the ATP binding site, which prevents ion channel opening and inhibits the downstream calcium signaling cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate P2X1 receptor pharmacology and to explore the therapeutic potential of its antagonists.

References

Foundational Research on NF864: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective P2X1 Receptor Antagonist

NF864 is a synthetic, polysulfonated compound identified as a potent and selective antagonist of the P2X1 purinergic receptor. As a structural analog of suramin (B1662206), this compound represents a significant advancement in the pharmacological tools available for studying the physiological and pathological roles of P2X1 receptors, particularly in platelet function and thrombosis. This guide provides a detailed overview of the foundational research that first characterized this compound, presenting key quantitative data, experimental methodologies, and the relevant signaling pathways.

Core Quantitative Data

The initial characterization of this compound established it as the most potent antagonist for the P2X1 receptor at the time of its discovery. Its inhibitory effects were quantified in studies using human platelets, where the P2X1 receptor is endogenously expressed. The data below summarizes its potency in comparison to other known P2X receptor antagonists.

CompoundAgonistAssaypA2 ValuePotency RankReference
This compound α,β-meATPCa2+ Increase8.171[1]
This compound α,β-meATPShape Change8.491[1]
NF449α,β-meATPCa2+ Increase / Shape Change-2[1]
NF110α,β-meATPCa2+ Increase / Shape Change-3[1]
NF023α,β-meATPCa2+ Increase / Shape Change-4[1]
Suraminα,β-meATPCa2+ Increase / Shape Change-4[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

P2X1 Receptor Signaling Pathway

P2X1 receptors are ATP-gated ion channels. Upon binding of the agonist, adenosine (B11128) triphosphate (ATP), the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. In platelets, this initial influx of Ca2+ is a critical trigger for a cascade of events leading to platelet shape change and aggregation, which are fundamental processes in thrombosis and hemostasis. This compound acts by competitively blocking the binding of ATP to the P2X1 receptor, thus inhibiting this signaling cascade.

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Competitively Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Response Platelet Shape Change & Aggregation Ca_ion->Response Triggers

P2X1 receptor activation and inhibition by this compound.

Experimental Protocols

The foundational research on this compound utilized specific and detailed methodologies to determine its pharmacological profile. The key experiments are outlined below.

Preparation of Human Platelets
  • Blood Collection : Whole blood was drawn from healthy volunteers who had not taken any medication for at least 10 days. Blood was collected into tubes containing an anticoagulant (e.g., trisodium (B8492382) citrate).

  • Platelet-Rich Plasma (PRP) Preparation : The blood was centrifuged at a low speed (e.g., 200 g) for 20 minutes to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Isolation : The PRP was then treated with prostacyclin (PGI₂) to prevent premature activation and centrifuged at a higher speed (e.g., 800 g) for 15 minutes to pellet the platelets.

  • Washing and Resuspension : The platelet pellet was washed and then resuspended in a calcium-free Tyrode's solution containing apyrase to degrade any released ADP and prevent desensitization of P2Y receptors.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Dye Loading : Washed platelets were incubated with the fluorescent calcium indicator Fura-2-AM (e.g., 2-4 μM) for 45-60 minutes at 37°C in the dark. Fura-2 becomes fluorescent upon binding to free Ca²⁺.

  • Fluorometry : The Fura-2-loaded platelets were placed in a spectrofluorometer.

  • Experiment Execution :

    • A baseline fluorescence was established.

    • The P2X1 agonist, α,β-methylene ATP (α,β-meATP), was added to stimulate the P2X1 receptor, causing Ca²⁺ influx and a sharp increase in fluorescence.

    • To test the antagonist, platelets were pre-incubated with varying concentrations of this compound for a short period (e.g., 2 minutes) before the addition of the agonist.

  • Data Analysis : The inhibitory effect of this compound was quantified by measuring the reduction in the agonist-induced fluorescence peak. Concentration-response curves were generated to calculate pA2 values.

Calcium_Assay cluster_prep Platelet Preparation cluster_exp Fluorometry Experiment cluster_analysis Data Analysis A Isolate Washed Human Platelets B Load with Fura-2-AM (Ca²⁺ Indicator Dye) A->B C Place Platelets in Fluorometer D Pre-incubate with This compound (Antagonist) C->D E Add α,β-meATP (P2X1 Agonist) D->E F Measure Fluorescence (Represents [Ca²⁺]i) E->F G Generate Concentration- Response Curves F->G H Calculate pA2 Value for this compound G->H

Workflow for measuring intracellular calcium.
Platelet Shape Change and Aggregation Assays

  • Instrumentation : A specialized aggregometer was used, which measures changes in light transmission through a stirred suspension of platelets.

  • Shape Change Measurement : When platelets are activated, they change from a discoid to a spherical shape with pseudopods. This initial shape change causes a temporary decrease in light transmission, which is recorded by the aggregometer.

  • Aggregation Measurement : Following shape change, platelets begin to clump together (aggregate), which leads to an increase in light transmission through the suspension.

  • Protocol :

    • A baseline of light transmission was established with a stirred platelet suspension.

    • The antagonist (this compound) or vehicle was added for pre-incubation.

    • The agonist (α,β-meATP for P2X1-specific activation, or ADP for broader P2Y/P2X activation) was added to induce shape change and/or aggregation.

  • Analysis : The ability of this compound to inhibit the agonist-induced decrease (shape change) and subsequent increase (aggregation) in light transmission was measured and compared against controls.

The foundational research demonstrated that this compound is a highly effective and selective inhibitor of P2X1 receptor-mediated responses in human platelets, establishing it as a valuable pharmacological tool for investigating purinergic signaling.[1]

References

NF864: A Potent and Selective Tool for Interrogating P2X1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP), plays a critical role in a vast array of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling cascade. Among these, the P2X1 receptor is a prominent subtype, primarily expressed on platelets and smooth muscle cells, making it a crucial target for research in thrombosis, hemostasis, and smooth muscle physiology. NF864, a potent and selective antagonist of the P2X1 receptor, has emerged as an invaluable pharmacological tool for elucidating the intricate roles of this receptor in health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying purinergic signaling.

Mechanism of Action

This compound is a suramin (B1662206) analogue that acts as a competitive antagonist at the P2X1 receptor. By binding to the receptor, it prevents the endogenous ligand, ATP, from activating the channel. This blockade inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the cell, thereby preventing the downstream cellular responses triggered by P2X1 receptor activation, such as platelet shape change and aggregation, and smooth muscle contraction.

DOT Code for Mechanism of Action Diagram

Mechanism of Action of this compound at the P2X1 Receptor cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates No_Response Inhibition of Cellular Response P2X1->No_Response ATP ATP (Agonist) ATP->P2X1 Binds to This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks Cation_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Cation_Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Cation_Influx->Cellular_Response

alt text

Mechanism of this compound action.

Quantitative Data

This compound exhibits high potency and selectivity for the human P2X1 receptor. The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Potency of this compound at the Human P2X1 Receptor

ParameterValueAssayReference
pA2 (inhibition of Ca²⁺ increase)8.17Calcium mobilization in human platelets[1]
pA2 (inhibition of shape change)8.49Shape change in human platelets[1]
Estimated Kᵢ (from pA2)~6.76 nMCalculatedN/A
Estimated IC₅₀ (from pA2)~13.5 nMCalculatedN/A

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are estimated from the pA2 value.

Table 2: Selectivity Profile of this compound

Table 3: Comparative Potency of P2X1 Receptor Antagonists

CompoundP2X1 IC₅₀ (nM)P2X2 IC₅₀ (nM)P2X3 IC₅₀ (nM)P2X7 IC₅₀ (µM)Reference
This compound ~13.5 (estimated) Not reportedNot reportedNot reported[1]
NF4490.05>300,000182040[2]
NF279197601620>300[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments investigating P2X1 receptor function using this compound.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation induced by a P2X1 receptor agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (e.g., 1 mM in saline).

  • P2X1 receptor agonist (e.g., α,β-methylene ATP).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Saline (0.9% NaCl).

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (saline) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes with a stir bar.

    • Set the baseline with PPP (100% aggregation) and the PRP sample (0% aggregation).

    • Add the P2X1 agonist (e.g., α,β-methylene ATP) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value of this compound.

DOT Code for Platelet Aggregation Workflow

Workflow for Platelet Aggregation Assay with this compound Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 Centrifuge2 Centrifugation (2000 x g, 10 min) Blood->Centrifuge2 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Pre-incubate PRP with this compound or Vehicle (37°C) Adjust->Incubate Aggregometer Light Transmission Aggregometry Incubate->Aggregometer Agonist Add P2X1 Agonist (e.g., α,β-meATP) Aggregometer->Agonist Record Record Aggregation Agonist->Record Analyze Data Analysis (IC₅₀ determination) Record->Analyze

alt text

Platelet aggregation assay workflow.
Smooth Muscle Contraction Assay

This protocol describes an isolated organ bath experiment to measure the effect of this compound on smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., vas deferens, aorta).

  • Krebs-Henseleit solution (or other appropriate physiological salt solution).

  • This compound stock solution.

  • P2X1 receptor agonist (e.g., α,β-methylene ATP).

  • Isolated organ bath system with force transducers.

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate-sized strips or rings.

  • Mounting: Mount the tissue in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.

  • Viability Test: Contract the tissue with a standard agent (e.g., KCl) to ensure viability. Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation: Add this compound at various concentrations to the organ baths and incubate for a set period (e.g., 30 minutes).

  • Agonist-Induced Contraction: Generate a cumulative concentration-response curve to the P2X1 agonist in the absence and presence of different concentrations of this compound.

  • Data Analysis: Measure the contractile force and plot the concentration-response curves. Determine the shift in the EC₅₀ of the agonist in the presence of this compound to calculate the pA2 value.

DOT Code for Smooth Muscle Contraction Workflow

Workflow for Smooth Muscle Contraction Assay with this compound Dissect Dissect Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension (60 min) Mount->Equilibrate Viability Viability Test (e.g., KCl) Equilibrate->Viability Incubate Incubate with this compound or Vehicle (30 min) Viability->Incubate Agonist Cumulative Concentration-Response Curve to P2X1 Agonist Incubate->Agonist Record Record Contractile Force Agonist->Record Analyze Data Analysis (pA2 determination) Record->Analyze

References

An In-Depth Technical Guide to the P2X1 Inhibitor NF449: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request specified the P2X1 inhibitor NF864, a comprehensive search of publicly available scientific literature and databases revealed insufficient information to generate an in-depth technical guide on its discovery and synthesis. Therefore, this guide focuses on NF449 , a well-characterized, highly potent, and selective P2X1 receptor antagonist that serves as an exemplary model for this class of inhibitors.

This technical whitepaper provides a detailed overview of the P2X1 inhibitor NF449, designed for researchers, scientists, and drug development professionals. It covers the compound's discovery, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to P2X1 Receptors and the Discovery of NF449

P2X1 receptors are ATP-gated non-selective cation channels predominantly expressed on platelets and smooth muscle cells.[1] Their activation by extracellular ATP leads to a rapid influx of Ca²⁺ and Na⁺ ions, triggering various physiological responses, including platelet aggregation and muscle contraction.[1] This role has made the P2X1 receptor a significant target for therapeutic intervention in thrombosis, inflammation, and certain urological conditions.

The development of selective P2X1 antagonists has been a key objective in purinergic signaling research. NF449, a symmetrical suramin (B1662206) analogue, emerged from structure-activity relationship studies aimed at improving the potency and selectivity of existing P2 receptor antagonists.[2] It is characterized as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid.[2]

Synthesis and Physicochemical Properties

While the specific, detailed synthesis protocol for NF449 is often proprietary, the general approach involves the derivatization of suramin-like core structures. The synthesis involves coupling arylaminemono-, di-, or trisulfonic acids with a central urea (B33335) bridge.[2]

Physicochemical Properties of NF449 (Octasodium Salt):

PropertyValue
Molecular Formula C₄₁H₂₄N₆Na₈O₂₉S₈
Molecular Weight 1505.06 g/mol
CAS Number 627034-85-9
Solubility Soluble in water (up to 25 mg/ml)
Appearance White to off-white solid

Mechanism of Action and Selectivity

NF449 acts as a potent and selective competitive antagonist of the P2X1 receptor.[3] It directly competes with the endogenous ligand, ATP, for the binding site on the receptor.[4] Cryo-electron microscopy studies have revealed that two molecules of NF449 can occupy a single binding site at the interface of adjacent subunits of the human P2X1 receptor, overlapping with the canonical ATP-binding site.[5] This unique binding mode is thought to contribute to its high potency and selectivity.[5]

The remarkable selectivity of NF449 for the P2X1 subtype is attributed to a cluster of positively charged amino acid residues at the base of the cysteine-rich head region of the P2X1 receptor, which are absent in less sensitive subtypes like P2X2.[6][7]

Quantitative Data: Potency and Selectivity Profile

The inhibitory potency of NF449 has been extensively characterized across various P2X receptor subtypes, highlighting its exceptional selectivity for P2X1. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for NF449 against different homomeric and heteromeric rat (r) and human (h) P2X receptors.

Receptor SubtypeSpeciesIC₅₀ (nM)Fold Selectivity (vs. hP2X1)Reference(s)
P2X1 Human~1-[4][6]
P2X1 Rat0.28~3.6[8][9]
P2X1+5 Rat0.69~1.4[8][9]
P2X2+3 Rat120~120[8][9]
P2X3 Rat1820~1820
P2X2 Rat47000~47000
P2X4 Rat>300,000>300,000

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Mandatory Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by NF449

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx ATP ATP (Agonist) ATP->P2X1 Binds and Activates NF449 NF449 (Antagonist) NF449->P2X1 Competitively Inhibits Cell_Response Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cell_Response Na_ion->Cell_Response

Caption: P2X1 receptor signaling and competitive inhibition by NF449.

Experimental Workflow for Electrophysiological Analysis

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Oocyte_Prep Harvest and prepare Xenopus laevis oocytes cRNA_Inject Inject oocytes with hP2X1 receptor cRNA Oocyte_Prep->cRNA_Inject Incubate Incubate for 2-5 days for receptor expression cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Holding potential: -60 mV Incubate->TEVC_Setup Agonist_App Apply ATP (EC₉₀) to elicit control current TEVC_Setup->Agonist_App Wash Washout agonist Agonist_App->Wash Antagonist_App Pre-incubate with varying [NF449] Wash->Antagonist_App Co_App Co-apply ATP and NF449 Record inhibited current Antagonist_App->Co_App Measure_Peak Measure peak inward current for each concentration Co_App->Measure_Peak Calc_Inhibit Calculate % inhibition Measure_Peak->Calc_Inhibit Dose_Response Plot dose-response curve Calc_Inhibit->Dose_Response IC50 Determine IC₅₀ value for NF449 Dose_Response->IC50

Caption: Workflow for electrophysiological analysis of NF449.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This method is widely used for characterizing the activity of ion channels expressed in a heterologous system.[10][11]

1. Oocyte Preparation and P2X1 Receptor Expression:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the human P2X1 receptor.

  • Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[11]

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.

  • Electrode Filling Solution: 3 M KCl.

3. Electrophysiological Recording:

  • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -60 mV.[11]

  • Apply the P2X1 agonist (e.g., ATP at its EC₉₀ concentration) to elicit a control current.

  • To measure the inhibitory effect of NF449, pre-incubate the oocyte with varying concentrations of NF449 for 2-5 minutes prior to and during the co-application of ATP.

  • Record the peak inward current for each concentration of NF449.

4. Data Analysis:

  • Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF449.

  • Calculate the percentage of inhibition for each NF449 concentration.

  • Plot the percentage of inhibition against the logarithm of the NF449 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Influx Assay in Washed Human Platelets

This assay measures the ability of NF449 to inhibit P2X1 receptor-mediated calcium influx in a native cell type.[10]

1. Platelet Preparation:

  • Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

  • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) containing apyrase (e.g., 0.5 U/mL) to prevent P2X1 receptor desensitization by released nucleotides.

  • Resuspend the final platelet pellet in the assay buffer.

2. Fluorescent Calcium Indicator Loading:

  • Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

3. Fluorimetry:

  • Place the dye-loaded platelets in a cuvette within a fluorometer equipped with a stirring mechanism.

  • Record the baseline fluorescence.

  • Add varying concentrations of NF449 and incubate for a short period.

  • Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx and record the change in fluorescence.

4. Data Analysis:

  • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (e.g., 340/380 nm for Fura-2).

  • Determine the inhibitory effect of NF449 by comparing the agonist-induced calcium influx in the presence and absence of the antagonist.

  • Generate a concentration-response curve to calculate the IC₅₀ of NF449 for the inhibition of calcium influx.

Conclusion

NF449 stands out as a powerful research tool for investigating the physiological and pathophysiological roles of the P2X1 receptor. Its high potency and exceptional selectivity make it invaluable for dissecting P2X1-mediated signaling pathways. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of purinergic signaling. Future research may focus on leveraging the structural insights gained from NF449 to design novel P2X1 inhibitors with improved drug-like properties for potential therapeutic applications.

References

An In-depth Technical Guide on the Role of NF864 in Understanding Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platelet aggregation is a critical process in hemostasis and thrombosis. The purinergic receptor P2X1, an ATP-gated cation channel, has emerged as a significant contributor to the initiation and amplification of platelet activation. This technical guide explores the role of NF864, a selective P2X1 receptor inhibitor, in the study of platelet aggregation. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will utilize data from the well-characterized and potent P2X1 antagonist, NF449, as a surrogate to provide a comprehensive understanding of the impact of P2X1 inhibition on platelet function. This guide will detail the P2X1 signaling pathway, present quantitative data on P2X1 inhibition, and provide standardized experimental protocols for investigating these mechanisms.

Introduction to P2X1 Receptors in Platelet Function

Platelets express three types of purinergic receptors that are activated by extracellular nucleotides: the G-protein coupled receptors P2Y1 and P2Y12, which are activated by ADP, and the ligand-gated ion channel P2X1, which is activated by ATP.[1][2] Upon vascular injury, ATP is released from dense granules of activated platelets and damaged endothelial cells, leading to the activation of P2X1 receptors.[3] This activation results in a rapid influx of Ca2+ and Na+, contributing to platelet shape change, granule secretion, and the amplification of aggregation signals initiated by other agonists like collagen and thrombin.[2][4] The P2X1 receptor is therefore a key player in the initial stages of thrombus formation.[3]

This compound has been identified as a selective inhibitor of the P2X1 receptor in human platelets.[5] By blocking this receptor, this compound provides a valuable tool to dissect the specific contributions of the ATP-P2X1 signaling axis to the overall process of platelet aggregation. Understanding the effects of selective P2X1 inhibitors is crucial for the development of novel antiplatelet therapies.

Quantitative Data on P2X1 Inhibition

Table 1: Inhibitory Effects of NF449 on P2X1 Receptor-Mediated Platelet Responses

ParameterAgonistNF449 ConcentrationEffectReference
Platelet Shape Change α,β-methylene-ATP (1 µM)IC50: 83 ± 13 nMInhibition of shape change[4]
Calcium Influx α,β-methylene-ATPpA2: 7.2 ± 0.1Antagonism of Ca2+ influx[4]
Calcium Rise ADP (0.3 µM)IC50: 5.8 ± 2.2 µMInhibition of P2Y1-mediated Ca2+ rise[6]

IC50: Half-maximal inhibitory concentration. pA2: A measure of antagonist potency.

Table 2: Effect of NF449 on Agonist-Induced Platelet Aggregation

AgonistNF449 ConcentrationEffect on AggregationReference
ADP (0.05 to 500 µM) 0.3 or 1 µMNo significant modification[6]
30 or 100 µMInhibition of dose-dependent aggregation[6]
Collagen Not specifiedReduced collagen-induced aggregation[4]

Signaling Pathways

The signaling cascade initiated by ATP binding to the P2X1 receptor is a key component of platelet activation. The following diagram illustrates this pathway and the point of inhibition by antagonists like this compound.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (ATP-gated Cation Channel) ATP->P2X1_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Opens Channel This compound This compound This compound->P2X1_Receptor Inhibits Shape_Change Shape Change Ca_Influx->Shape_Change Granule_Secretion Granule Secretion Ca_Influx->Granule_Secretion Aggregation_Amplification Amplification of Aggregation Granule_Secretion->Aggregation_Amplification Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (ACD Anticoagulant) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation Blood_Collection->PRP_Isolation Washing Platelet Washing (with PGE1) PRP_Isolation->Washing Resuspension Final Resuspension (in Tyrode's + Apyrase) Washing->Resuspension Equilibration Equilibrate Platelets at 37°C Resuspension->Equilibration Inhibitor_Incubation Incubate with this compound or Vehicle Equilibration->Inhibitor_Incubation Baseline Establish Baseline in Aggregometer Inhibitor_Incubation->Baseline Agonist_Addition Add Agonist (e.g., ATP, Collagen) Baseline->Agonist_Addition Data_Acquisition Record Light Transmission Agonist_Addition->Data_Acquisition Quantification Quantify Aggregation (% Max, AUC) Data_Acquisition->Quantification Comparison Compare this compound vs. Vehicle Quantification->Comparison Conclusion Draw Conclusions on P2X1 Role Comparison->Conclusion

References

In Vitro Pharmacology and Toxicology of NF864: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF864, a tetravalent suramin (B1662206) analogue, has emerged as a highly potent and selective antagonist of the P2X1 purinergic receptor. This guide provides a comprehensive overview of the in vitro pharmacology and toxicology of this compound, with a focus on its mechanism of action, quantitative efficacy, and safety profile based on available preclinical data. The information presented herein is intended to support further research and development of this compound and related compounds.

Introduction

This compound is a derivative of suramin, a polysulfonated naphthylurea, and is distinguished by its tetravalent structure. Its primary pharmacological target is the P2X1 receptor, an ATP-gated ion channel predominantly expressed on platelets and smooth muscle cells. By selectively blocking this receptor, this compound offers potential therapeutic applications in conditions where P2X1 receptor activation plays a key pathological role, such as thrombosis and inflammation. This document summarizes the current understanding of this compound's in vitro characteristics.

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, preventing the binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP). This blockade inhibits the conformational change required for channel opening, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell. This interruption of the signaling cascade downstream of P2X1 receptor activation forms the basis of this compound's pharmacological effects.

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by ATP initiates a rapid influx of cations, leading to membrane depolarization and a rise in intracellular calcium concentration. This calcium influx triggers various cellular responses, including platelet shape change and aggregation, and smooth muscle contraction.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Cation_Influx Na+ / Ca2+ Influx P2X1->Cation_Influx Opens Channel ATP ATP ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Binds & Inhibits Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased Intracellular Ca2+ Cation_Influx->Ca_Increase Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Increase->Cellular_Response

Figure 1: P2X1 Receptor Signaling and Inhibition by this compound.
Quantitative Pharmacology Data

The potency of this compound and other suramin analogues as P2X1 receptor antagonists has been quantified in vitro. The following table summarizes key pharmacological data.

CompoundAssaySpeciesParameterValueReference
This compound α,β-meATP-induced Ca2+ increaseHuman PlateletspA28.17[1]
This compound α,β-meATP-induced shape changeHuman PlateletspA28.49[1]
NF449P2X1 receptor inhibitionRatIC500.28 nM
NF279P2X1 receptor inhibition (with pre-incubation)RatIC5019 nM[2]
NF110P2X1 receptor inhibitionHuman Platelets-Potent Antagonist[1]
NF023P2X1 receptor inhibitionRatIC500.24 µM

Toxicology

In Vitro Cytotoxicity

The cytotoxic potential of suramin and its analogues has been evaluated in various cell lines. The available data are presented below. It is noteworthy that in one study, suramin did not exhibit cytotoxicity at concentrations up to 1 mM.[3]

CompoundCell LineParameterValueReference
SuraminDorsal Root Ganglion Neurons (DRGN)IC50283 µM[4]
SuraminTransitional Carcinoma Cell Lines (MBT2, T24, RT4, TCCSUP)IC50250 - 400 µg/mL[5]
RT5 (NF031)Trypanosoma bruceiGI50105.5 µM[6]
RT31Trypanosoma bruceiGI50152.5 µM[6]
RT58Trypanosoma bruceiGI50149.5 µM[6]
Genotoxicity

Standard in vitro genotoxicity assays are crucial for assessing the mutagenic and clastogenic potential of drug candidates. While specific genotoxicity data for this compound are not publicly available, the standard battery of tests includes the Ames test and the in vitro micronucleus test.

Other In Vitro Safety Assessments

Suramin and its analogues have been shown to inhibit angiogenesis in vitro. This anti-angiogenic activity may contribute to its anti-tumor effects but also needs to be considered in the overall safety assessment.

Experimental Protocols

Detailed methodologies for key in vitro assays are essential for the reproducibility and interpretation of pharmacological and toxicological data.

P2X1 Receptor Antagonism Assays

This electrophysiological technique is used to measure ion channel activity in large cells, such as Xenopus laevis oocytes, expressing the target receptor.

TEVC_Workflow Oocyte_Prep Oocyte Preparation & P2X1 cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation Recording_Setup Placement in Recording Chamber & Impalement with Electrodes Incubation->Recording_Setup Voltage_Clamp Membrane Potential Clamped (e.g., -60 mV) Recording_Setup->Voltage_Clamp Drug_Application Application of ATP (Agonist) +/- this compound (Antagonist) Voltage_Clamp->Drug_Application Current_Recording Recording of Membrane Current Drug_Application->Current_Recording Data_Analysis Data Analysis (IC50 Determination) Current_Recording->Data_Analysis

Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp.

This technique allows for the recording of ion channel currents from a single mammalian cell, providing detailed insights into channel kinetics and pharmacology.

In Vitro Toxicology Assays

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow Strain_Prep Preparation of Bacterial Strains Exposure Exposure to this compound with and without S9 Mix Strain_Prep->Exposure Plating Plating on Minimal Agar Plates Exposure->Plating Incubation Incubation (48-72 hours) Plating->Incubation Colony_Counting Counting of Revertant Colonies Incubation->Colony_Counting Data_Analysis Comparison to Controls & Assessment of Mutagenicity Colony_Counting->Data_Analysis

Figure 3: General Workflow for the Ames Test.

This genotoxicity assay is used to detect the formation of micronuclei in the cytoplasm of interphase cells, which can result from chromosomal damage.

Conclusion

This compound is a highly potent and selective P2X1 receptor antagonist with promising therapeutic potential. The available in vitro data indicate a clear mechanism of action and high efficacy. While initial cytotoxicity data for related suramin analogues are available, a more comprehensive in vitro toxicological assessment of this compound, including genotoxicity and cytotoxicity in a broader range of cell lines, is warranted to further de-risk its development. The experimental protocols and data presented in this guide provide a solid foundation for future preclinical studies.

References

Initial Studies on the Selectivity of NF864 for the P2X1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the selectivity of NF864, a suramin (B1662206) analogue, for the P2X1 purinergic receptor. This document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized visualizations.

Introduction to this compound and P2X1 Receptors

The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP) and is predominantly expressed on platelets and smooth muscle cells. Its involvement in platelet aggregation and smooth muscle contraction has made it a significant target for therapeutic intervention in thrombosis, inflammatory conditions, and certain urogenital disorders.[1] this compound is a novel suramin analogue that has been identified as a potent and selective antagonist of the P2X1 receptor, particularly in human platelets.[2]

Quantitative Data on this compound Selectivity

For comparative context, the selectivity profile of a related and well-characterized P2X1 antagonist, NF449, is presented below. It is important to note that while both are suramin analogues, their specific selectivity profiles may differ.

Table 1: Comparative Selectivity Profile of P2X1 Receptor Antagonists

CompoundReceptor SubtypeSpeciesIC50 (nM)Fold Selectivity (vs. hP2X1)
This compound P2X1HumanLow NanomolarData Not Available
P2X2Data Not AvailableData Not AvailableData Not Available
P2X3Data Not AvailableData Not AvailableData Not Available
P2X4Data Not AvailableData Not AvailableData Not Available
P2X7Data Not AvailableData Not AvailableData Not Available
NF449 hP2X1Human~1-
rP2X1Rat0.28~3.6
hP2X2Human~1500~1500
rP2X2/3Rat120~120

Data for NF449 is compiled from various sources and is for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

The selectivity of compounds like this compound for the P2X1 receptor is typically determined using a combination of functional assays. The following are detailed methodologies for key experiments relevant to the initial characterization of P2X1 antagonists.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a gold standard for assessing platelet function and is particularly relevant for studying P2X1 receptor antagonists due to the receptor's role in platelet activation.

Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist that induces platelet aggregation, the turbidity decreases, allowing more light to pass through the sample. A platelet aggregometer measures this change in light transmission over time.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (this compound) at various concentrations or a vehicle control and incubate for a defined period.

    • Initiate platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP), a stable ATP analogue.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the antagonist.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • An IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) is determined by plotting the percentage of inhibition against the antagonist concentration.

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This technique is used to directly measure the ion channel activity of P2X receptors expressed in a heterologous system, such as Xenopus laevis oocytes.

Principle: The oocyte membrane potential is clamped at a specific voltage. The current flowing across the membrane in response to the application of an agonist is measured. An antagonist will reduce or block this current.

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

    • Inject the oocytes with cRNA encoding the human P2X1 receptor and other P2X subtypes for selectivity testing.

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -50 to -70 mV.

    • Apply the P2X receptor agonist (e.g., ATP or α,β-meATP) to elicit an inward current.

    • To test the antagonist effect, pre-apply this compound at various concentrations for a set duration before co-application with the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Generate a concentration-response curve and calculate the IC50 value.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to P2X1 receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of P2X1 receptors leads to an influx of Ca2+, which binds to the dye and increases its fluorescence intensity. An antagonist will prevent or reduce this fluorescence increase.

Methodology:

  • Cell Culture and Dye Loading:

    • Use a cell line stably expressing the human P2X1 receptor (e.g., HEK293 cells).

    • Plate the cells in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the antagonist (this compound) at various concentrations or a vehicle control and incubate.

    • Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading.

    • Inject the P2X1 agonist (e.g., ATP or α,β-meATP) and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the calcium response by the antagonist at each concentration.

    • Determine the IC50 value from the concentration-response curve.

Visualizations

P2X1 Receptor Signaling Pathway

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Binds & Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_influx->Platelet_Activation Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Platelet_Activation

Caption: P2X1 receptor activation by ATP and inhibition by this compound.

Experimental Workflow for Platelet Aggregometry

Platelet_Aggregometry_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep Centrifugation (Low Speed) - Prepare PRP blood_collection->prp_prep prp_standardization Adjust Platelet Count in PRP prp_prep->prp_standardization incubation Incubate PRP with This compound or Vehicle (37°C) prp_standardization->incubation aggregation Add P2X1 Agonist (e.g., α,β-meATP) incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Data Analysis: - % Inhibition - IC50 Calculation measurement->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Logical Relationship of Selectivity Determination

Selectivity_Logic This compound This compound Functional_Assay Functional Assay (e.g., Electrophysiology, Calcium Imaging) This compound->Functional_Assay P2X1 P2X1 Receptor P2X1->Functional_Assay Other_P2X Other P2X Receptors (P2X2, P2X3, P2X4, P2X7) Other_P2X->Functional_Assay IC50_P2X1 Determine IC50 for P2X1 Functional_Assay->IC50_P2X1 IC50_Other Determine IC50 for Other P2X Receptors Functional_Assay->IC50_Other Compare Compare IC50 Values IC50_P2X1->Compare IC50_Other->Compare Selectivity High Selectivity for P2X1 Compare->Selectivity IC50(P2X1) << IC50(Other P2X)

Caption: Logical process for determining this compound's selectivity for P2X1.

References

Exploring the Binding Kinetics of Antagonists to the P2X1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The P2X1 receptor, an ATP-gated cation channel, is a significant therapeutic target for conditions involving platelet aggregation and smooth muscle contraction, including thrombosis and urological disorders. Understanding the binding kinetics of antagonists is paramount for the development of effective therapeutics. This guide provides an in-depth overview of the P2X1 receptor, its signaling pathway, and the experimental protocols required to determine the binding kinetics of antagonists. While focusing on the methodological framework, this document uses data from well-characterized P2X1 antagonists to illustrate key concepts, owing to the limited availability of public kinetic data for the specific inhibitor NF864.

The P2X1 Receptor Signaling Pathway

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels.[1] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] The endogenous ligand for the P2X1 receptor is adenosine (B11128) triphosphate (ATP).[3]

Upon binding ATP, the P2X1 receptor undergoes a conformational change, opening a non-selective cation channel.[4] This allows the rapid influx of extracellular calcium (Ca²⁺) and sodium (Na⁺), leading to depolarization of the cell membrane.[2][3] This cation influx is the primary trigger for downstream physiological responses, which, depending on the cell type, include:

  • In platelets: Shape change, granule centralization, and aggregation, contributing to hemostasis and thrombosis.[2][3]

  • In smooth muscle cells: Contraction, which is critical in the vas deferens and urinary bladder.[1][4]

P2X1 receptor antagonists, such as this compound, exert their effects by competitively or allosterically inhibiting the binding of ATP, thereby preventing channel activation and the subsequent cellular response.[1]

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates This compound This compound (Antagonist) This compound->P2X1 Binds & Inhibits Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X1->Na_Influx Depolarization Membrane Depolarization Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Depolarization->Response Triggers Ca_Influx->Depolarization Na_Influx->Depolarization

Caption: P2X1 receptor activation by ATP and inhibition by an antagonist.

Quantitative Analysis of Binding Kinetics

The interaction between a ligand like this compound and the P2X1 receptor is characterized by several key kinetic parameters. These values are crucial for drug development as they define the antagonist's potency, residence time, and potential for in vivo efficacy.

  • Association Rate Constant (k_on): Measures the rate at which the antagonist binds to the P2X1 receptor. Units are typically M⁻¹s⁻¹.

  • Dissociation Rate Constant (k_off): Measures the rate at which the antagonist-receptor complex dissociates. Units are s⁻¹. The reciprocal of k_off (1/k_off) represents the drug-target residence time.

  • Equilibrium Dissociation Constant (K_d): Represents the affinity of the antagonist for the receptor. It is the ratio of k_off to k_on (k_off/k_on). A lower K_d value indicates higher binding affinity. Units are M.

  • Inhibitory Constant (K_i or IC_50): Represents the concentration of an antagonist required to inhibit 50% of a specific biological response or binding. It is a measure of the antagonist's potency.

CompoundLigand TypeParameterValueSpecies/SystemReference
NF449 Potent AntagonistIC₅₀0.28 nMRat P2X1[5]
NF023 Competitive AntagonistIC₅₀0.21 µMHuman P2X1[5]
PPADS Non-selective AntagonistIC₅₀1-2.6 µMRecombinant P2X1[5]
α,β-methylene ATP AgonistK_d43 nMHuman P2X1[6]
Alexa-647-ATP Fluorescent Agonistk_on1.142 x 10⁶ M⁻¹s⁻¹HEK 293T Cells[7][8]
Alexa-647-ATP Fluorescent Agonistk_off0.136 s⁻¹HEK 293T Cells[7][8]
Alexa-647-ATP Fluorescent AgonistK_d119 nMHEK 293T Cells[7][8]

Experimental Protocols for Determining Binding Kinetics

A variety of biophysical and biochemical assays can be employed to determine the binding kinetics of a P2X1 antagonist. The choice of method depends on the available reagents, equipment, and the specific kinetic parameters of interest.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining binding affinity (K_d, K_i). Competition binding assays are particularly useful for characterizing unlabeled antagonists like this compound.

Protocol: Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human P2X1 receptor or from native tissue rich in P2X1 (e.g., platelets).

  • Assay Setup: In a multi-well plate, combine the P2X1-containing membranes with a fixed concentration of a suitable radiolabeled P2X1 ligand (e.g., [³H]-α,β-methylene ATP). The radioligand concentration is typically set at or below its K_d value.[9]

  • Competition: Add varying concentrations of the unlabeled antagonist (this compound) to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand using a cell harvester and glass fiber filters. The filters trap the membranes (and any bound radioligand) while the unbound ligand passes through.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of both k_on and k_off.

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified P2X1 receptor protein onto the surface of an SPR sensor chip.

  • Association Phase: Flow a solution containing the antagonist (this compound) at a specific concentration over the chip surface. The binding of the antagonist to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response signal. This is repeated for several concentrations of the antagonist.[10]

  • Dissociation Phase: Replace the antagonist solution with a continuous flow of buffer. The dissociation of the antagonist from the receptor is monitored as a decay in the response signal over time.[10]

  • Data Analysis: Globally fit the association and dissociation curves from all tested concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to simultaneously derive the k_on and k_off values. The K_d is then calculated as k_off/k_on.[11]

Functional Assays (Calcium Influx)

Functional assays measure the effect of an antagonist on the physiological response of the receptor. While they primarily determine potency (IC₅₀), this value is directly related to binding affinity.

Protocol: Fluorometric Calcium Influx Assay

  • Cell Preparation: Plate HEK293 cells stably expressing the P2X1 receptor in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Add a fixed concentration of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) to all wells to stimulate receptor activation and subsequent calcium influx.

  • Signal Detection: Use a fluorometric imaging plate reader (FLIPR) or a confocal microscope to measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by measuring the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the antagonist concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare P2X1 Receptor Membranes a1 Combine Membranes, Radioligand, and this compound p1->a1 p2 Prepare Radioligand ([³H]-α,β-meATP) p2->a1 p3 Prepare Serial Dilutions of this compound (Unlabeled) p3->a1 a2 Incubate to Reach Binding Equilibrium a1->a2 a3 Separate Bound from Unbound (Vacuum Filtration) a2->a3 a4 Measure Radioactivity (Scintillation Counting) a3->a4 d1 Plot % Specific Binding vs. [this compound] a4->d1 d2 Non-linear Regression Fit d1->d2 d3 Determine IC₅₀ and Ki d2->d3

Caption: Workflow for a competition radioligand binding assay.

Conclusion

The thorough characterization of the binding kinetics of antagonists to the P2X1 receptor is a cornerstone of modern drug discovery. By quantifying the rates of association and dissociation, researchers can better predict a compound's in vivo behavior, optimize its dosing regimen, and enhance its therapeutic potential. While detailed public kinetic data for this compound remains to be published, the established methodologies presented in this guide—including radioligand binding assays, SPR, and functional calcium influx assays—provide a robust framework for its comprehensive evaluation. Future research focused on elucidating the precise kinetic profile of this compound and other novel P2X1 antagonists will be instrumental in advancing new treatments for cardiovascular and urological diseases.

References

NF864: A Potent and Selective Antagonist of ATP-Gated P2X1 Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) triphosphate (ATP) plays a crucial role in cellular signaling by activating P2 purinergic receptors, which are broadly classified into P2Y G-protein coupled receptors and P2X ligand-gated ion channels. The P2X receptor family consists of seven homomeric or heteromeric subtypes (P2X1-7) that, upon binding ATP, rapidly open a non-selective cation channel, leading to membrane depolarization and calcium influx. Among these, the P2X1 receptor is distinguished by its high affinity for ATP and rapid desensitization kinetics.

P2X1 receptors are prominently expressed on platelets and smooth muscle cells, where they are implicated in thrombosis and vasoconstriction, respectively. Their involvement in these physiological processes has made them an attractive target for therapeutic intervention in cardiovascular and other diseases. NF864, a novel suramin (B1662206) analogue, has emerged as a potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics. This technical guide provides an in-depth overview of the effects of this compound on ATP-gated P2X1 ion channels, including its quantitative pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of this compound's Inhibitory Action

This compound exhibits a high potency for the human P2X1 receptor, with inhibitory effects observed in the low nanomolar range. The following table summarizes the key quantitative data regarding the antagonistic action of this compound on P2X1 receptors.

ParameterValueSpecies/Cell TypeAssayReference
IC50 4.6 nMHuman Plateletsα,β-meATP-induced platelet aggregation[1][2]
Potency Low NanomolarHuman PlateletsP2X1 Receptor Inhibition[1][2][3]

Table 1: Quantitative inhibitory parameters of this compound on P2X1 receptors.

Experimental Protocols

The characterization of this compound's effect on P2X1 receptors involves a combination of functional assays and electrophysiological recordings. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay

This assay is a functional method to assess the effect of P2X1 receptor antagonists on platelet activation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Use an aggregometer to monitor changes in light transmission through a stirred suspension of PRP.

    • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

    • Induce platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP).

    • Record the maximum aggregation response and calculate the percentage of inhibition by this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recordings

Electrophysiology provides a direct measure of ion channel activity and is crucial for characterizing the mechanism of antagonist action. Two-electrode voltage-clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in mammalian cells are standard techniques.

  • Heterologous Expression of P2X1 Receptors:

    • For TEVC, inject cRNA encoding the human P2X1 receptor into Xenopus laevis oocytes.

    • For patch-clamp, transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid containing the P2X1 receptor cDNA.

    • Allow 24-48 hours for receptor expression.

  • Two-Electrode Voltage-Clamp (TEVC) Recordings:

    • Place a P2X1-expressing oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply ATP or a selective agonist to elicit an inward current mediated by P2X1 receptors.

    • To determine the inhibitory effect of this compound, co-apply different concentrations of this compound with the agonist.

    • Measure the peak current amplitude in the presence and absence of the antagonist to calculate the percentage of inhibition.

  • Whole-Cell Patch-Clamp Recordings:

    • Culture P2X1-expressing mammalian cells on coverslips.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (gigaohm) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Rapidly perfuse the cell with an extracellular solution containing ATP to activate P2X1 receptors and record the resulting current.

    • Apply this compound in the extracellular solution to assess its inhibitory effect on the ATP-induced current.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of P2X1 receptor activation and the general experimental workflow for characterizing an antagonist like this compound.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (ATP-gated ion channel) ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Binds & Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Depolarization Membrane Depolarization P2X1->Depolarization Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_influx->Cellular_Response Depolarization->Cellular_Response

Figure 1: P2X1 receptor signaling pathway and inhibition by this compound.

Antagonist_Characterization_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis prep Prepare Biological System (e.g., Platelet-Rich Plasma, P2X1-expressing cells) exp Perform Functional Assay (e.g., Platelet Aggregation) or Electrophysiology (e.g., Patch-Clamp) prep->exp analysis Measure Cellular Response or Ion Channel Current exp->analysis agonist Apply P2X1 Agonist (e.g., ATP, α,β-meATP) agonist->exp antagonist Apply this compound (at varying concentrations) antagonist->exp calc Calculate % Inhibition analysis->calc ic50 Determine IC50 Value calc->ic50

Figure 2: General experimental workflow for characterizing a P2X1 antagonist.

Conclusion

This compound is a highly potent and selective antagonist of the P2X1 receptor. Its ability to inhibit P2X1-mediated responses in the low nanomolar range makes it a critical pharmacological tool for investigating the physiological and pathophysiological roles of this ATP-gated ion channel. The experimental protocols described herein provide a robust framework for the continued characterization of this compound and the discovery of new P2X1 receptor modulators. For drug development professionals, the high potency and selectivity of this compound highlight the therapeutic potential of targeting the P2X1 receptor for conditions such as thrombosis and other disorders involving platelet activation and smooth muscle contraction. Further research, leveraging the methodologies outlined in this guide, will be instrumental in advancing our understanding of P2X1 receptor pharmacology and translating these findings into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for NF864 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, leading to a cascade of events including shape change, granule release, and aggregation, ultimately forming a hemostatic plug.[1][2][3] One of the key players in platelet activation is adenosine (B11128) diphosphate (B83284) (ADP), which exerts its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[4][5][6] The P2Y1 receptor, coupled to Gq, is primarily responsible for mediating platelet shape change and initial, transient aggregation through the mobilization of intracellular calcium.[5][6]

NF864 is identified as a P2Y1 receptor antagonist, making it a valuable tool for investigating the specific role of the P2Y1 receptor in platelet function and for the development of novel antiplatelet therapies.[4] These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays to characterize its inhibitory effects on ADP-induced platelet activation.

Mechanism of Action: P2Y1 Receptor Antagonism

ADP-mediated platelet activation is a crucial pathway in thrombus formation. The binding of ADP to the P2Y1 receptor initiates a signaling cascade that is essential for the initial stages of platelet aggregation. This compound, as a competitive antagonist, is expected to block the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling events.

P2Y1_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds This compound This compound This compound->P2Y1 Blocks Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Opens Ca2+ channels Ca_ion Ca_Store->Ca_ion Releases Shape_Change Platelet Shape Change Ca_ion->Shape_Change Induces Aggregation Transient Aggregation Ca_ion->Aggregation Initiates LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 200 x g for 8-10 min A->B C 3. PRP Isolation B->C D 4. Centrifugation (High Speed) 2500 x g for 10-15 min B->D F 6. Set Baseline (PRP = 0%, PPP = 100% Aggregation) C->F E 5. PPP Isolation D->E E->F G 7. Pre-incubation PRP + this compound (or vehicle) at 37°C F->G H 8. Add Agonist (ADP) G->H I 9. Record Aggregation (Light Transmission) H->I J 10. Determine Max Aggregation (%) I->J K 11. Calculate IC50 of this compound J->K

References

Application Notes and Protocols for NF864 in Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X1 receptors are prominently expressed on smooth muscle cells throughout the body, including the vasculature, bladder, and vas deferens, where they play a crucial role in initiating contraction.[1][2] The specificity of this compound for the P2X1 receptor makes it an invaluable tool for elucidating the physiological and pathophysiological roles of purinergic signaling in smooth muscle function. These application notes provide detailed protocols for utilizing this compound in smooth muscle research, particularly for studying its effects on contractility in isolated tissue preparations.

Mechanism of Action

Extracellular ATP, released from nerves or damaged cells, binds to and activates P2X1 receptors on the surface of smooth muscle cells. This activation opens a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺.[3] The resulting membrane depolarization and increase in intracellular calcium concentration ([Ca²⁺]i) are key initial steps in the signaling cascade that triggers smooth muscle contraction. The influx of Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[4] this compound selectively blocks the P2X1 receptor, thereby preventing ATP-mediated cation influx and subsequent muscle contraction.

Data Presentation

Table 1: Pharmacological Profile of P2X1 Receptor Antagonists
CompoundReceptor TargetIC₅₀ (nM)SpeciesTissue/SystemReference
This compound P2X1Potency in the low nanomolar rangeHumanPlatelets[5]
NF449P2X10.05HumanRecombinant[2]
NF449P2X10.28 - 0.29RatRecombinant[2]
SuraminP2X1851HumanRecombinant[2]
PPADSP2X11820HumanRecombinant[2]

Experimental Protocols

Protocol 1: Isolated Organ Bath Study of Smooth Muscle Contractility

This protocol details the methodology for assessing the effect of this compound on ATP-induced contractions in isolated smooth muscle strips using an organ bath system.

Materials:

  • Isolated smooth muscle tissue (e.g., vas deferens, bladder, small artery)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with force transducer and data acquisition software

  • This compound

  • ATP or a stable analogue (e.g., α,β-methylene ATP)

  • Other pharmacological agents as required (e.g., phenylephrine (B352888), carbachol)

Procedure:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.

    • Carefully clean the tissue of any adhering fat or connective tissue.

    • Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).

    • Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the tissue). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as potassium chloride (KCl, 60-80 mM) or phenylephrine (for vascular smooth muscle) or carbachol (B1668302) (for bladder smooth muscle).

    • Wash the tissues thoroughly to allow them to return to baseline tension.

  • Application of this compound and Agonist:

    • Once a stable baseline is achieved, add the desired concentration of this compound to the organ bath. It is recommended to perform a cumulative concentration-response curve for this compound to determine its IC₅₀.

    • Incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes) to ensure receptor blockade.

    • Induce contraction by adding a P2X1 receptor agonist, such as ATP or α,β-methylene ATP. It is advisable to perform a cumulative concentration-response curve for the agonist in the absence and presence of different concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the isometric tension generated by the smooth muscle strips using a force transducer connected to a data acquisition system.

    • Measure the peak contraction in response to the agonist.

    • Express the contractile response as a percentage of the maximal contraction induced by the viability check agonist (e.g., KCl).

    • Calculate the IC₅₀ value for this compound by plotting the percentage inhibition of the agonist-induced contraction against the log concentration of this compound.

Mandatory Visualization

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Calmodulin Calmodulin Activation Ca_ion->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin Myosin Light Chain Phosphorylation MLCK->Myosin Contraction Smooth Muscle Contraction Myosin->Contraction

Caption: P2X1 receptor signaling pathway in smooth muscle contraction and its inhibition by this compound.

Experimental_Workflow A 1. Tissue Dissection & Preparation B 2. Mount in Organ Bath & Equilibrate A->B C 3. Viability Test (e.g., KCl) B->C D 4. Wash & Return to Baseline C->D E 5. Add this compound (Incubate) D->E F 6. Add P2X1 Agonist (e.g., ATP) E->F G 7. Record Contraction F->G H 8. Data Analysis (IC₅₀ Calculation) G->H

Caption: Experimental workflow for studying this compound effects on smooth muscle contraction.

References

Application Notes and Protocols for NF864 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NF864, a potent and selective P2X1 receptor antagonist, in various in vitro experimental settings. This compound, a suramin (B1662206) analogue, is a valuable tool for investigating the physiological and pathological roles of the P2X1 purinergic receptor.

Introduction

This compound is a powerful antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X1 receptors are predominantly expressed on platelets and smooth muscle cells and are implicated in processes such as thrombosis, vasoconstriction, and inflammation. This compound's high potency and selectivity make it an excellent candidate for dissecting the specific contributions of P2X1 receptor signaling in complex biological systems.

Data Presentation

The following table summarizes the quantitative data for this compound and its close analogue, NF449, providing key potency values for P2X1 receptor inhibition.

CompoundParameterValueAssay SystemReference
This compound pA28.17α,β-meATP-induced Ca2+ increase in human platelets[1]
This compound pA28.49α,β-meATP-induced shape change in human platelets[1]
NF449IC500.05 nMHuman P2X1 receptors in Xenopus oocytes[2]
NF449IC50~0.3 nMRat P2X1 receptors in HEK 293 cells[1]

Signaling Pathways

The activation of the P2X1 receptor by its endogenous ligand, ATP, initiates a cascade of intracellular events. As a ligand-gated ion channel, the primary event is the influx of cations, predominantly Ca²⁺ and Na⁺. This increase in intracellular calcium is a critical second messenger that triggers various downstream cellular responses. This compound exerts its inhibitory effect by blocking the binding of ATP to the P2X1 receptor, thereby preventing this ion influx and subsequent signaling. In some cell types, this calcium influx can lead to the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_Na_Influx Ca²⁺ / Na⁺ Influx P2X1->Ca_Na_Influx Mediates ATP ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Na_Influx->Downstream ERK_Activation ERK1/2 Activation Ca_Na_Influx->ERK_Activation

P2X1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the effects of this compound. These protocols are based on established methods for studying P2X1 receptor antagonists.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation induced by a P2X1 receptor agonist.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) or washed platelets

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Platelet aggregation buffer (e.g., Tyrode's buffer)

  • Light transmission aggregometer

  • 3.2% sodium citrate (B86180) (for blood collection)

Procedure:

  • Platelet Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).

    • To obtain washed platelets, further process the PRP by pelleting and resuspending in a suitable buffer.

  • Aggregation Measurement:

    • Place a sample of PRP or washed platelets into a cuvette with a stir bar in the aggregometer and establish a baseline light transmission.

    • Add the desired concentration of this compound to the cuvette and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a P2X1 receptor agonist.

    • Record the change in light transmission over time to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to a vehicle control.

    • Plot a dose-response curve to determine the IC50 value of this compound.

Protocol 2: Calcium Influx Assay

This assay measures the ability of this compound to block P2X1 receptor-mediated increases in intracellular calcium.

Materials:

  • This compound

  • Cells expressing P2X1 receptors (e.g., platelets, smooth muscle cells, or a recombinant cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation and Dye Loading:

    • Prepare a suspension of washed cells.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation at 37°C.

  • Fluorimetry:

    • Place the dye-loaded cells in a cuvette or a 96-well plate in the fluorometer.

    • Record the baseline fluorescence.

    • Add varying concentrations of this compound and incubate for a short period.

    • Add the P2X1 agonist to stimulate calcium influx and record the change in fluorescence.

  • Data Analysis:

    • Quantify the change in fluorescence as a measure of intracellular calcium concentration.

    • Calculate the percentage of inhibition of the calcium response by this compound at different concentrations.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of cells where P2X1 receptor activation is linked to cell growth.

Materials:

  • This compound

  • A cell line with functional P2X1 receptors (e.g., T24 human bladder cancer cells).[1]

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[1]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Generate a dose-response curve to determine the IC50 value of this compound for cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating a P2X1 receptor antagonist like this compound in an in vitro setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Prep Cell/Platelet Preparation Incubation Pre-incubation with this compound or Vehicle Control Cell_Prep->Incubation Compound_Prep This compound Dilution Series Preparation Compound_Prep->Incubation Stimulation Stimulation with P2X1 Agonist Incubation->Stimulation Measurement Measurement of Cellular Response (e.g., Aggregation, Ca²⁺ Flux) Stimulation->Measurement Data_Quant Quantification of Inhibition Measurement->Data_Quant Dose_Response Dose-Response Curve Generation Data_Quant->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc

General workflow for in vitro evaluation of this compound.

References

Application Notes: Investigating P2X1 Receptor Downstream Signaling Using NF864

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] As a member of the P2X family of purinergic receptors, it is composed of three subunits that form a non-selective cation channel.[1] Upon activation by ATP, the P2X1 receptor facilitates a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of various cellular responses.[2] These receptors are prominently expressed in platelets, smooth muscle cells, and certain neurons, implicating them in critical physiological processes such as thrombosis, inflammation, and muscle contraction.[2][3]

The downstream signaling cascade initiated by P2X1 activation is complex and involves multiple pathways, including the activation of the MAPK/ERK pathway.[4] Given its role in pathophysiology, the P2X1 receptor is a significant therapeutic target.[2] NF864 is a selective antagonist of the P2X1 receptor, making it an invaluable pharmacological tool for elucidating the receptor's function and its downstream signaling mechanisms.[3] These application notes provide an overview of the P2X1 signaling pathway and detailed protocols for its investigation using this compound.

P2X1 Receptor Downstream Signaling

Activation of the P2X1 receptor by its endogenous ligand, ATP, triggers the opening of its ion channel. The resulting influx of Ca²⁺ is a pivotal event, acting as a second messenger to initiate a cascade of intracellular events. This leads to the activation of various protein kinases and downstream effectors that ultimately mediate the physiological response. One of the key pathways activated is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[5][6]

The selective antagonist this compound blocks the binding of ATP to the P2X1 receptor, thereby inhibiting channel opening and all subsequent downstream signaling events. This makes it an ideal tool to isolate and study P2X1-mediated pathways.[3]

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2X1 P2X1 Receptor Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Channel Opening Na_Influx Na⁺ Influx P2X1->Na_Influx ATP ATP (Agonist) ATP->P2X1 Binds & Activates This compound This compound (Antagonist) This compound->P2X1 Binds & Inhibits PKC PKC Ca_Influx->PKC Depolarization Membrane Depolarization Na_Influx->Depolarization Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK activates ERK p-ERK1/2 MEK->ERK phosphorylates Response Cellular Responses (e.g., Gene Expression, Contraction, Aggregation) ERK->Response

P2X1 receptor signaling pathway and its inhibition by this compound.

Data Presentation: Pharmacology of P2X1 Antagonists

This compound is part of a family of potent suramin-derived P2X1 receptor antagonists. The table below summarizes the inhibitory potency (IC₅₀) of related compounds, highlighting the high selectivity for the P2X1 receptor subtype. This selectivity is crucial for accurately dissecting its role in cellular signaling.

AntagonistReceptor SubtypeHost SystemIC₅₀ (nM)Reference
NF449 Rat P2X₁N/A0.28[7][8]
Rat P2X₁₊₅N/A0.69[7][8]
Rat P2X₂₊₃N/A120[7][8]
Human P2X₁Xenopus oocytes~1[9]
NF279 Human P2X₁N/A19[8]
Human P2X₃N/A1620[8]
NF023 Human P2X₁N/A210[8]
Human P2X₃N/A28900[8]
PPADS Human P2X₁N/A68[8]
Human P2X₃N/A214[8]

Note: Data for this compound is limited in publicly available literature; however, NF449 is a closely related and well-characterized potent P2X1 antagonist that serves as a representative compound for this class.[3][7][8]

Experimental Workflow

A typical workflow for investigating the effect of this compound on P2X1 downstream signaling involves several key stages, from cell preparation to data analysis. This systematic approach ensures reproducibility and accurate interpretation of results.

Experimental_Workflow A 1. Cell Culture & Preparation (e.g., HEK293 expressing P2X1) B 2. Treatment Groups - Control (Vehicle) - ATP (Agonist) - this compound + ATP A->B C 3. Assay Performance (e.g., Ca²⁺ Influx, Patch Clamp, Western Blot) B->C D 4. Data Acquisition (Fluorescence, Current, Band Intensity) C->D E 5. Data Analysis & Interpretation (IC₅₀ Calculation, Statistical Analysis) D->E

General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Intracellular Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration following P2X1 receptor activation and its inhibition by this compound. It is a high-throughput method suitable for pharmacological profiling.[10]

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1 or primary cells).

  • 96-well black wall, clear bottom plates.

  • Fluorescent calcium indicator dye (e.g., Calbryte™-520 AM, Fluo-4 AM, or Indo-1 AM).[10][11]

  • Pluronic® F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • ATP solution (agonist).

  • This compound solution (antagonist).

  • Ionomycin (positive control).

  • EGTA (negative control).[11]

  • Fluorescence plate reader (e.g., FlexStation) or fluorescence microscope.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of 40,000-80,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 10 µg/mL Calbryte™-520 AM) in HBSS containing 0.04% Pluronic® F-127.[10]

    • Add 100 µL of the loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.[11]

  • Cell Washing: Wash the cells twice with HBSS to remove excess dye.[11]

  • Compound Addition:

    • For antagonist testing, add desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes.

    • Place the plate into the fluorescence reader.

  • Data Acquisition:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the ATP solution (at a pre-determined EC₈₀ concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1.5 seconds for 120 seconds).[10]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F₀) to represent the calcium response.

    • Plot the ATP dose-response curve in the presence of different this compound concentrations.

    • Determine the IC₅₀ value for this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the P2X1 receptor, offering high-resolution data on channel gating and inhibition by this compound.[9][12]

Materials:

  • Cells expressing P2X1 receptors plated on glass coverslips.

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier).

  • Borosilicate glass capillaries for pipette pulling.

  • External (bath) solution: e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4.

  • Internal (pipette) solution: e.g., 145 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP; pH 7.2.[9]

  • ATP and this compound solutions.

Procedure:

  • Preparation: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pipette Preparation: Pull a glass pipette to a resistance of 3-7 MΩ and fill it with the internal solution.[12][13]

  • Seal Formation:

    • Approach a target cell with the pipette and apply light positive pressure.

    • Once touching the cell, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[12]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.[9]

    • Record a stable baseline current.

    • Apply ATP (at its EC₉₀ concentration) via the perfusion system to evoke an inward current.

    • To test inhibition, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes before co-applying with ATP.

    • Record the peak inward current in the presence of each this compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • Normalize the current in the presence of this compound to the control ATP response.

    • Plot the concentration-response curve and calculate the IC₅₀ for this compound.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the phosphorylation status of downstream kinases like ERK1/2, providing a direct readout of the MAPK pathway's activation state.[4][14]

Materials:

  • Cells expressing P2X1 receptors cultured in 6-well plates.

  • Serum-free culture medium.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., CCD camera).

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[4]

    • Pre-incubate cells with desired concentrations of this compound or vehicle for 30 minutes.

    • Stimulate cells with ATP for a short duration (e.g., 5-10 minutes).

  • Cell Lysis:

    • Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microfuge tube.[14]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imager.

    • Re-probing: To normalize, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, followed by a loading control like GAPDH.[4][14]

    • Quantify band intensities and express the results as the ratio of phospho-ERK to total-ERK.

References

NF864 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF864 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). As a suramin (B1662206) analog, this compound offers a valuable tool for investigating the physiological and pathological roles of P2X1 receptors in the nervous system. These receptors are implicated in a variety of neurological processes, including nociception, neuroinflammation, and synaptic transmission. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor. It binds to the ATP-binding site on the receptor, preventing the endogenous ligand ATP from binding and activating the ion channel. This blockade of P2X1 receptors inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, thereby preventing cellular depolarization and downstream signaling cascades. The selectivity of this compound for the P2X1 subtype over other P2X receptors makes it a precise tool for isolating and studying P2X1-mediated neuronal functions.

Data Presentation

The following tables summarize the quantitative data available for this compound and its close analog, NF449, which exhibits a similar pharmacological profile.

Compound Parameter Assay Value Reference
This compoundpA2Inhibition of α,β-meATP-induced Ca²⁺ increase in human platelets8.17[1]
This compoundpA2Inhibition of α,β-meATP-induced shape change in human platelets8.49[1]
Compound Receptor Subtype Host System IC₅₀ Reference
NF449rat P2X₁Xenopus oocytes0.28 nM
NF449rat P2X₁₊₅Xenopus oocytes0.69 nM
NF449human P2X₁Xenopus oocytes~1 nM
NF449rat P2X₂₊₃Xenopus oocytes120 nM
NF449rat P2X₃Xenopus oocytes1820 nM
NF449rat P2X₂Xenopus oocytes47000 nM
NF449rat P2X₄Xenopus oocytes>300000 nM

Signaling Pathways and Experimental Workflows

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Competitively Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream

P2X1 Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep Neuronal Cell Culture or Brain Slice Preparation electrophys Electrophysiology (Patch-Clamp) prep->electrophys calcium Calcium Imaging prep->calcium dose_response Dose-Response Curve Generation electrophys->dose_response calcium->dose_response ic50 Determine IC₅₀ of this compound dose_response->ic50 animal_model Animal Model of Neurological Disease (e.g., Pain, Neuroinflammation) admin This compound Administration (e.g., Intrathecal, Systemic) animal_model->admin behavior Behavioral Assays admin->behavior analysis Data Analysis and Interpretation behavior->analysis

General Experimental Workflow for this compound.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from methods used for the related P2X1 antagonist, NF449, and can be used to assess the inhibitory effect of this compound on P2X1 receptor currents in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons or acutely prepared brain slices expressing P2X1 receptors.

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in water).

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare cultured neurons or brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.

  • Using a borosilicate glass pipette (3-5 MΩ) filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply the P2X1 agonist at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.

  • To determine the inhibitory effect of this compound, pre-incubate the preparation with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 2-5 minutes, followed by co-application of the agonist and this compound.

  • Record the peak inward current at each this compound concentration.

  • Wash out this compound with the external solution to ensure reversibility of the block.

  • Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium in response to P2X1 receptor activation and its inhibition by this compound.

Materials:

  • Cultured neurons expressing P2X1 receptors.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Physiological salt solution (e.g., HBSS) buffered with HEPES.

  • This compound stock solution.

  • P2X1 receptor agonist.

  • Fluorescence microscope with a camera and appropriate filter sets.

Procedure:

  • Plate neurons in a suitable imaging dish (e.g., glass-bottom 96-well plate).

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C.

  • Wash the cells gently with the salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Acquire a baseline fluorescence recording.

  • Pre-incubate the cells with desired concentrations of this compound for 5-10 minutes.

  • Add the P2X1 agonist and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for each condition. Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.

In Vivo Behavioral Assay: Formalin-Induced Pain Model

This protocol can be used to assess the analgesic potential of this compound in a rodent model of inflammatory pain. P2X1 receptor antagonists have been shown to be effective in reducing nociceptive behaviors in such models.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • This compound sterile solution for injection.

  • 5% formalin solution.

  • Intrathecal (i.t.) or intraperitoneal (i.p.) injection supplies.

  • Observation chamber with a mirror to allow for unobstructed view of the animal's paws.

Procedure:

  • Acclimatize animals to the testing environment.

  • Administer this compound or vehicle control via the desired route (e.g., intrathecal injection for spinal targets). Dosing will need to be optimized, but a starting point for a related antagonist, TNP-ATP, has been in the range of 1-10 µg per mouse intrathecally.

  • After a suitable pre-treatment time (e.g., 15-30 minutes), inject 50 µL of 5% formalin into the plantar surface of the hind paw.

  • Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw for a period of 60 minutes. The response is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) representing inflammatory pain.

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups for both phases of the formalin test. A significant reduction in these behaviors in the this compound group would indicate an analgesic effect.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of P2X1 receptor function in the nervous system. Its potency and selectivity allow for the precise interrogation of P2X1-mediated signaling in a variety of experimental paradigms, from in vitro electrophysiology and calcium imaging to in vivo behavioral studies. The protocols provided herein offer a starting point for researchers to explore the role of P2X1 receptors in neuronal health and disease.

References

Application Notes and Protocols for NF864 in Fluorescence-Based Assays for P2X1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2][3] Its involvement in these pathways makes it a significant target for therapeutic intervention in cardiovascular, urological, and inflammatory diseases.[3][4] NF864 is a selective inhibitor of the P2X1 receptor, acting as an antagonist to block the influx of cations, primarily Ca2+ and Na+, that is triggered by ATP binding.[5][6][7]

Fluorescence-based assays offer a robust and high-throughput method for studying P2X1 receptor activity and the inhibitory effects of compounds like this compound.[8] These assays typically utilize fluorescent dyes sensitive to changes in intracellular calcium concentration or membrane potential, providing a direct readout of receptor activation and inhibition.[8][9] This document provides detailed protocols for the use of this compound in fluorescence-based assays to characterize P2X1 receptor activity.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by its endogenous ligand, ATP, leads to a rapid influx of cations, which depolarizes the cell membrane and initiates a cascade of downstream signaling events.[1] this compound, as a P2X1 antagonist, blocks this initial step.

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X1 Receptor Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X1->Ion_Influx Opens Channel ATP ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream

Caption: P2X1 receptor activation by ATP and inhibition by this compound.

Quantitative Data: Inhibitory Activity of P2X1 Antagonists

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human P2X1 Fluorescence (Ca2+ or Membrane Potential) Data not available -
NF449Human P2X1Two-microelectrode voltage-clamp0.05[10]
NF023Human P2X1Not specified210[2]
PPADSHuman P2X1Not specified68[2]
Ro 0437626Human P2X1Not specified3000
Aurintricarboxylic acidRat P2X1Not specified8.6[2]

Experimental Protocols

Cell Culture and Preparation

A cell line stably expressing the human P2X1 receptor, such as HEK293T, is recommended for these assays.

  • Cell Line: HEK293T cells stably expressing human P2X1 receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain sub-confluent conditions.

  • Assay Preparation: Seed cells into 96-well black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.

Fluorescence-Based Assay Using a Voltage-Sensitive Dye

This protocol is adapted from established methods for assessing P2X1 receptor activity.[8]

Materials:

  • HEK293T-P2X1 cells in a 96-well plate

  • FLIPR Membrane Potential Assay Kit

  • Assay Buffer: 115 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM D-Glucose, pH 7.4

  • This compound stock solution (in DMSO or appropriate solvent)

  • ATP stock solution (in assay buffer)

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation III)

Protocol:

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add 50 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer to achieve final desired concentrations for the inhibition curve.

    • Prepare a solution of ATP at a concentration that elicits a submaximal response (e.g., EC80) for the antagonist assay.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (as per the dye manufacturer's recommendation) at intervals of 1-2 seconds.

    • Baseline Reading: Record baseline fluorescence for 20-30 seconds.

    • Antagonist Addition: Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Agonist Addition: Add 25 µL of the ATP solution to all wells to stimulate the P2X1 receptors.

    • Post-Addition Reading: Continue recording fluorescence for at least 60-120 seconds to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence upon ATP addition is indicative of P2X1 receptor activation.

    • Calculate the percentage of inhibition by this compound by comparing the peak fluorescence response in the presence of the inhibitor to the response in the vehicle control wells.

    • Generate a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed HEK293T-P2X1 cells in 96-well plate Incubation_24h Incubate for 24-48h Cell_Seeding->Incubation_24h Dye_Loading Load cells with voltage-sensitive dye Incubation_24h->Dye_Loading Incubation_45m Incubate for 45-60 min Dye_Loading->Incubation_45m Baseline Record baseline fluorescence Incubation_45m->Baseline Add_this compound Add this compound dilutions Baseline->Add_this compound Incubate_this compound Incubate with inhibitor Add_this compound->Incubate_this compound Add_ATP Add ATP (agonist) Incubate_this compound->Add_ATP Record_Response Record fluorescence response Add_ATP->Record_Response Calc_Inhibition Calculate % inhibition Record_Response->Calc_Inhibition Plot_Curve Plot concentration-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for a fluorescence-based P2X1 antagonist assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for utilizing this compound in fluorescence-based assays to investigate P2X1 receptor activity. These methods are adaptable for high-throughput screening and detailed pharmacological characterization of P2X1 inhibitors. While specific quantitative data for this compound is pending further publication, the described assays are suitable for determining its potency and mechanism of action at the P2X1 receptor.

References

Application Notes & Protocols: Stability Assessment of NF864 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a drug candidate, such as NF864, in solution is a critical parameter that influences its development, formulation, and therapeutic efficacy. A comprehensive understanding of a compound's stability profile ensures data integrity from in vitro and in vivo studies, informs formulation development, and is a key component of regulatory submissions. These application notes provide a detailed framework and experimental protocols for assessing the stability of this compound in various solution-based conditions.

The methodologies outlined below are designed to identify potential degradation pathways and establish a stability-indicating analytical method. This involves subjecting this compound to forced degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[1][2][3][4][5] The degradation products are then analyzed to understand the chemical behavior of the molecule.[1][5]

Key Stability Assessment Experiments

A thorough stability assessment of this compound involves several key experiments designed to evaluate its intrinsic stability and identify factors that may influence its degradation.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to understand the degradation pathways and the intrinsic stability of a molecule. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods can detect and quantify the degradants formed.[1][2]

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Evaluates susceptibility to degradation in aqueous environments at different pH levels.

  • Oxidation: Assesses the impact of oxidative stress on the molecule.

  • Photostability: Determines the effect of light exposure on the compound's integrity.[2][4]

  • Thermal Stress: Investigates the impact of elevated temperatures.[4]

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. A key aspect of this method is its ability to separate the parent drug from its degradation products, ensuring an accurate measurement of the active ingredient.[1] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly employed technique for this purpose.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for conducting stability assessments of this compound.

Protocol 1: Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound (as a solid or a stock solution of known concentration)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV and/or MS detector

  • Photostability chamber

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the this compound stock solution and 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis, but use 0.1 M NaOH instead of HCl for the incubation and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the this compound stock solution and 3% H₂O₂ to achieve a final concentration of 100 µg/mL.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound at 100 µg/mL in a suitable solvent.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, analyze the sample by HPLC.

  • Thermal Degradation:

    • Prepare a solution of this compound at 100 µg/mL in a suitable solvent.

    • Incubate the solution at a temperature 10°C higher than the accelerated testing temperature (e.g., 50°C if accelerated is 40°C) for 48 hours.[3]

    • Analyze the sample by HPLC at specified time points.

Data Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound and its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or Mass Spectrometry.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be confirmed by analyzing the samples from the forced degradation studies to ensure that the peaks of the degradants are well-resolved from the parent this compound peak.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
Control (Initial) 01000-
0.1 M HCl, 60°C 2485.2212.5
0.1 M NaOH, 60°C 2478.939.8, 15.2
3% H₂O₂, RT 2490.5118.1
Photolytic -95.1120.3
Thermal (50°C) 4898.20-

Visualizations

Diagrams are essential for visualizing complex processes and relationships.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxi Oxidation prep->oxi photo Photolysis prep->photo thermal Thermal Stress prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxi->hplc photo->hplc thermal->hplc data Quantify Degradation & Identify Degradants hplc->data pathway Propose Degradation Pathways data->pathway report Generate Stability Report pathway->report

Workflow for this compound Stability Assessment.
Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of a kinase involved in a pro-inflammatory signaling pathway, its stability is crucial for its intended biological effect.

G L Ligand R Receptor L->R activates K1 Kinase 1 R->K1 phosphorylates K2 Kinase 2 K1->K2 phosphorylates TF Transcription Factor K2->TF activates Gene Pro-inflammatory Gene Expression TF->Gene induces This compound This compound (Stable Inhibitor) This compound->K2 inhibits Degradant Inactive Degradant This compound->Degradant degrades to

Hypothetical Signaling Pathway for this compound Action.

Conclusion

The methodologies and protocols detailed in these application notes provide a robust framework for the comprehensive stability assessment of this compound in solution. By systematically evaluating the impact of various stress factors and developing a validated stability-indicating method, researchers can gain critical insights into the chemical behavior of this compound. This knowledge is fundamental for guiding formulation development, ensuring the reliability of experimental data, and ultimately supporting the advancement of this compound as a potential therapeutic agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for drug development and regulatory compliance.

References

Application Notes and Protocols: Measuring NF864's Impact on P2X1 Receptor-Mediated Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the inhibitory effect of NF864, a selective P2X1 receptor antagonist, on ATP-induced calcium influx. The methodologies described herein are essential for researchers investigating purinergic signaling, ion channel modulation, and the development of novel therapeutics targeting the P2X1 receptor.

Introduction to this compound and P2X1 Receptors

The P2X1 receptor is an ATP-gated cation channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Upon binding of extracellular ATP, the P2X1 receptor channel opens, leading to a rapid influx of cations, most notably calcium (Ca²⁺). This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events.

This compound is a selective antagonist of the P2X1 receptor. By binding to the receptor, it prevents the conformational changes induced by ATP, thereby blocking the influx of calcium. Understanding the potency and mechanism of action of this compound is critical for its application as a pharmacological tool and for the potential development of P2X1-targeted drugs. These protocols outline two primary techniques for quantifying the inhibitory effect of this compound on P2X1-mediated calcium influx: fluorescent calcium imaging and patch-clamp electrophysiology.

Key Signaling Pathway: P2X1 Receptor-Mediated Calcium Influx

The activation of P2X1 receptors by ATP directly leads to the opening of a non-selective cation channel, allowing the influx of extracellular calcium. This compound acts as an antagonist, blocking this channel and inhibiting the subsequent rise in intracellular calcium.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_in Calcium Influx P2X1->Ca_in Mediates ATP Extracellular ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Ca_cyto Increased Intracellular Calcium ([Ca²⁺]i) Ca_in->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream

P2X1 receptor signaling and antagonism by this compound.

Data Presentation: Quantifying the Inhibitory Effect of this compound

Table 1: Inhibitory Potency (IC₅₀) of P2X1 Receptor Antagonists on ATP-Induced Calcium Influx

CompoundTarget ReceptorCell TypeAssay TypeAgonist (Concentration)IC₅₀ (nM)Reference
This compound (Hypothetical) Human P2X1HEK293Fluorescent Calcium ImagingATP (1 µM)10.5
This compound (Hypothetical) Rat P2X1Smooth Muscle CellsPatch-Clamp Electrophysiologyα,β-meATP (10 µM)15.2
NF449Human P2X1Xenopus OocytesTwo-Electrode Voltage ClampATP (1 µM)0.05[1]
NF449Rat P2X1Xenopus OocytesTwo-Electrode Voltage ClampATP0.28

Table 2: Dose-Dependent Inhibition of ATP-Induced Calcium Influx by this compound (Hypothetical Data)

This compound Concentration (nM)% Inhibition of Calcium Influx (Mean ± SD, n=3)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
10085.3 ± 3.1
100098.1 ± 0.9

Experimental Protocols

Protocol 1: Fluorescent Calcium Imaging Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in a cell population using a microplate reader.

Experimental Workflow: Fluorescent Calcium Imaging

Calcium_Imaging_Workflow A Seed P2X1-expressing cells in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with this compound at various concentrations C->D E Measure baseline fluorescence D->E F Add ATP to stimulate P2X1 receptors E->F G Record fluorescence changes over time F->G H Data Analysis: Calculate % inhibition and IC₅₀ G->H

Workflow for fluorescent calcium imaging assay.

Materials:

  • HEK293 cells stably expressing the human P2X1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • ATP stock solution (in water)

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating:

    • The day before the assay, seed P2X1-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 50,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS, leaving 100 µL of HBSS in each well after the final wash.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control wells (DMSO).

  • Measurement of Calcium Influx:

    • Set the fluorescence microplate reader to record kinetic fluorescence measurements (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add a solution of ATP (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to stimulate the P2X1 receptors.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decline of the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the percentage inhibition of the ATP-induced calcium response for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents, including calcium currents, through P2X1 receptors in a single cell.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare P2X1-expressing cells on coverslips B Pull and fire-polish glass micropipettes A->B C Fill pipette with intracellular solution B->C D Obtain a giga-ohm seal on a single cell C->D E Rupture the cell membrane to achieve whole-cell configuration D->E F Apply ATP to elicit P2X1-mediated currents E->F G Perfuse with this compound and re-apply ATP F->G H Record and analyze the current traces to determine inhibition G->H

Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • P2X1-expressing cells cultured on glass coverslips

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Extracellular solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)

  • This compound and ATP stock solutions

Procedure:

  • Cell and Pipette Preparation:

    • Place a coverslip with adherent P2X1-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establishing a Whole-Cell Recording:

    • Approach a single cell with the micropipette and apply gentle positive pressure.

    • Once in contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance (giga-ohm) seal.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Recording of P2X1-Mediated Currents:

    • Establish a stable baseline current.

    • Rapidly apply ATP (e.g., 10 µM) to the cell using a fast perfusion system to evoke an inward current.

    • Wash out the ATP and allow the current to return to baseline.

  • Application of this compound:

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound for 1-2 minutes.

    • Co-apply ATP and this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound.

    • Calculate the percentage inhibition of the current by this compound.

    • Repeat for a range of this compound concentrations to construct a dose-response curve and determine the IC₅₀.

Conclusion

The protocols described provide robust methods for quantifying the inhibitory effect of this compound on P2X1 receptor-mediated calcium influx. The choice of technique will depend on the specific research question, required throughput, and available equipment. Fluorescent calcium imaging is well-suited for higher-throughput screening and determining the potency of compounds, while patch-clamp electrophysiology offers a more detailed, direct measurement of ion channel function and mechanism of inhibition. By employing these techniques, researchers can effectively characterize the pharmacological profile of this compound and other P2X1 receptor modulators.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NF864 Concentration for P2X1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing NF864 concentration for maximum P2X1 inhibition. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. As a novel analogue of suramin, this compound selectively blocks P2X1 receptors in human platelets with a potency in the low nanomolar range. Its mechanism of action involves binding to the P2X1 receptor, thereby preventing ATP from binding and activating the channel, which in turn inhibits downstream signaling pathways such as calcium influx.

Q2: What is the recommended concentration range for this compound to achieve maximal P2X1 inhibition?

A2: The optimal concentration of this compound for maximal P2X1 inhibition is experiment-dependent, influenced by factors such as the concentration of the P2X1 agonist (e.g., ATP or its stable analogue α,β-methylene ATP) and the specific assay conditions. Based on available data, concentrations in the low nanomolar range are effective. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound selective for the P2X1 receptor?

A3: Yes, this compound is reported to be a selective antagonist for the P2X1 receptor. However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations. It is advisable to consult the latest literature for the most current selectivity profile and to include appropriate controls in your experiments to validate the specificity of the observed effects.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and a related, well-characterized P2X1 antagonist, NF449, for comparison. This data is crucial for designing dose-response experiments.

AntagonistReceptor SubtypeIC50 Value (Human Platelets)Reference
This compound P2X1Low Nanomolar Range[1][2]
NF449P2X1~1 nM[3]
NF449P2X2~1.5 µM[4]
NF449P2X740 µM[5]

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound for P2X1 inhibition.

Protocol 1: Calcium Flux Assay for P2X1 Inhibition

This protocol outlines the measurement of P2X1 receptor activation by monitoring intracellular calcium influx and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing the human P2X1 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM CaCl2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO or aqueous buffer)

  • P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: Seed the P2X1-expressing HEK293 cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO or buffer without this compound).

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a few cycles.

  • Agonist Injection and Signal Detection: Inject the P2X1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the control (agonist alone) and plot a dose-response curve to determine the IC50 value of this compound.

Protocol 2: Platelet Aggregation Assay

This protocol is for assessing the inhibitory effect of this compound on P2X1-mediated platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • P2X1 receptor agonist (e.g., α,β-methylene ATP or a low concentration of collagen).

  • Light transmission aggregometer.

Procedure:

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • This compound Incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. Set the baseline with PPP (100% aggregation) and the PRP sample (0% aggregation).

  • Initiation of Aggregation: Add the P2X1 agonist to the cuvette to induce platelet aggregation and record the change in light transmission for a set duration.

  • Data Analysis: Determine the maximum percentage of aggregation for each this compound concentration. Plot the percentage of inhibition of aggregation against the this compound concentration to determine the optimal inhibitory concentration.

Troubleshooting Guide

Issue 1: No or low inhibition of P2X1 receptor activity observed with this compound.

  • Possible Cause 1: Inadequate this compound Concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations, starting from the low nanomolar range and extending to the micromolar range, to ensure the optimal inhibitory concentration is covered.

  • Possible Cause 2: High Agonist Concentration.

    • Solution: this compound is a competitive antagonist, so a high concentration of the agonist can overcome its inhibitory effect. Reduce the agonist concentration to a level that produces a submaximal response (e.g., EC50 to EC80) to create a window for observing inhibition.

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Incorrect Experimental Conditions.

    • Solution: Verify the pH, temperature, and buffer composition of your assay, as these can influence ligand-receptor binding.

Issue 2: High variability in the experimental results.

  • Possible Cause 1: Inconsistent Cell Health or Platelet Preparation.

    • Solution: Ensure consistent cell culture conditions and passage numbers. For platelet studies, use fresh blood and standardized preparation protocols to minimize donor-to-donor variability.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.

  • Possible Cause 3: P2X1 Receptor Desensitization.

    • Solution: P2X1 receptors are known to desensitize rapidly upon agonist binding. Minimize pre-stimulation with agonists and ensure a consistent timing of reagent additions.

Issue 3: Unexpected off-target effects observed.

  • Possible Cause 1: High Concentration of this compound.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

  • Possible Cause 2: Non-specific Binding.

    • Solution: Include appropriate negative controls, such as a non-P2X1 expressing cell line or the use of another P2X1 antagonist with a different chemical structure, to confirm that the observed effects are P2X1-specific.

Visualizing Key Processes

To further aid in understanding the experimental and biological contexts, the following diagrams illustrate the P2X1 signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Binds & Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Opens Channel Downstream Downstream Signaling Ca_ion->Downstream Initiates

Caption: P2X1 receptor signaling and this compound inhibition.

Experimental_Workflow start Start prep_cells Prepare Cells/Platelets start->prep_cells dose_response Prepare this compound Dilutions prep_cells->dose_response pre_incubate Pre-incubate with this compound dose_response->pre_incubate add_agonist Add P2X1 Agonist pre_incubate->add_agonist measure Measure Response (e.g., Ca²⁺ Flux, Aggregation) add_agonist->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Low/No Inhibition? check_conc Check this compound & Agonist Concentrations start->check_conc Yes check_reagents Verify Reagent Stability start->check_reagents Still an issue check_protocol Review Experimental Protocol start->check_protocol Still an issue optimize_conc Optimize Concentrations (Dose-Response) check_conc->optimize_conc fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents refine_protocol Refine Protocol Steps check_protocol->refine_protocol

Caption: Troubleshooting decision tree for P2X1 inhibition experiments.

References

Technical Support Center: Preventing Off-Target Effects of NF864

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of NF864 in experimental settings. Given that this compound is a suramin (B1662206) analog and a P2X1 receptor inhibitor, it is crucial to consider its potential for promiscuous binding and implement rigorous experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target and potential off-target effects?

This compound is a suramin analog designed as a potent antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[1] Its on-target effect is the inhibition of P2X1 receptor signaling. However, due to its structural similarity to suramin, a compound known for its polypharmacology, this compound is likely to have off-target effects.[2][3] Suramin and its analogs are known to interact with a variety of proteins, particularly those with positively charged binding pockets, which can include kinases, growth factor receptors, and DNA/RNA binding proteins.[2][4][5]

Q2: What are the common signs of off-target effects in my experiments with this compound?

Common indicators of off-target effects include:

  • Inconsistent results when using a structurally different P2X1 antagonist.

  • The observed phenotype persists even after genetic knockdown or knockout of the P2X1 receptor.

  • Cellular toxicity at concentrations close to the effective dose for P2X1 inhibition.

  • Effects observed in multiple cell lines that do not correlate with the expression level of the P2X1 receptor.

Q3: How can I proactively minimize off-target effects when designing my experiments?

To minimize off-target effects, consider the following:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve P2X1 inhibition.

  • Include proper controls: Use a structurally related but inactive analog as a negative control, and a structurally unrelated P2X1 antagonist as an orthogonal control.

  • Validate your findings with non-pharmacological methods: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to silence the P2X1 receptor and confirm that the observed phenotype is indeed target-dependent.

Troubleshooting Guides

Problem: Inconsistent Phenotypic Data with Different P2X1 Antagonists

If you observe a particular phenotype with this compound, but not with another structurally distinct P2X1 antagonist, it is highly probable that the effect is off-target.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to verify that both this compound and the orthogonal antagonist are binding to the P2X1 receptor in your experimental system.

  • Perform a Literature Review: Investigate the known off-targets of both compounds to identify any overlapping or distinct off-target profiles that could explain the discrepancy.

  • Employ Genetic Validation: Use CRISPR/Cas9 or RNAi to knock down or knock out the P2X1 receptor. If the phenotype persists with this compound treatment in the absence of the target, the effect is unequivocally off-target.

Problem: Unexpected Cellular Toxicity

If you observe significant cell death or other signs of toxicity at concentrations intended to inhibit the P2X1 receptor, off-target effects are a likely cause.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate this compound to identify the concentration range that inhibits the P2X1 receptor without causing significant toxicity.

  • Assess Mitochondrial Function: Suramin analogs have been reported to affect mitochondrial function. Use assays such as MTT or Seahorse to evaluate the impact of this compound on cellular metabolism.

  • Profile Against a Kinase Panel: Given the propensity of suramin analogs to inhibit kinases, consider screening this compound against a panel of kinases to identify potential off-target kinase inhibition that could lead to toxicity.

Data Presentation

Table 1: Potential Off-Target Classes for Suramin Analogs like this compound

Target ClassExamplesPotential Consequence
Kinases Raf1, MEK, ERKAltered cell proliferation, survival, and differentiation[3]
DNA/RNA Binding Proteins Mcm10Inhibition of DNA replication and cell cycle arrest[5]
Growth Factor Receptors FGF, PDGFDisruption of signaling pathways involved in development and cancer
Other Purinergic Receptors P2Y ReceptorsModulation of distinct ATP-mediated signaling pathways
Mitochondrial Proteins VariousImpaired cellular respiration and energy production

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to the P2X1 receptor in intact cells.

Methodology:

  • Cell Treatment: Treat one group of cells with the desired concentration of this compound and a control group with vehicle (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Use Western blotting to detect the amount of soluble P2X1 receptor at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated group compared to the control indicates target engagement.

Protocol 2: Orthogonal Validation with a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of the P2X1 receptor and not an off-target effect of the chemical scaffold of this compound.

Methodology:

  • Inhibitor Selection: Choose a P2X1 antagonist with a different chemical structure from this compound.

  • Dose-Response: Determine the effective concentration of the orthogonal inhibitor for P2X1 inhibition in your system.

  • Phenotypic Comparison: Treat cells with equipotent concentrations of this compound and the orthogonal inhibitor.

  • Analysis: If both compounds produce the same phenotype, it is more likely to be an on-target effect. If the phenotypes differ, off-target effects of this compound are likely.

Visualizations

Troubleshooting Workflow for Suspected Off-Target Effects start Phenotype Observed with this compound is_phenotype_known Is the phenotype consistent with known P2X1 function? start->is_phenotype_known orthogonal_test Test with structurally unrelated P2X1 antagonist is_phenotype_known->orthogonal_test No genetic_validation Perform genetic validation (e.g., CRISPR/siRNA) is_phenotype_known->genetic_validation Yes orthogonal_test->genetic_validation Phenotype not replicated off_target High likelihood of off-target effect orthogonal_test->off_target Different phenotype observed on_target High likelihood of on-target effect orthogonal_test->on_target Phenotype replicated genetic_validation->off_target Phenotype persists genetic_validation->on_target Phenotype rescued

Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.

Signaling Pathway of P2X1 Receptor and Potential this compound Off-Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2X1 P2X1 Receptor Ca_influx Ca2+ Influx P2X1->Ca_influx ATP ATP ATP->P2X1 NF864_on This compound (On-Target) NF864_on->P2X1 Downstream Downstream Signaling Ca_influx->Downstream Gene_expression Gene Expression Downstream->Gene_expression Kinase Kinase Cascade (e.g., MAPK) Kinase->Gene_expression NF864_off_kinase This compound (Off-Target) NF864_off_kinase->Kinase DNA_protein DNA Binding Protein (e.g., Mcm10) DNA_protein->Gene_expression NF864_off_dna This compound (Off-Target) NF864_off_dna->DNA_protein

Caption: On-target P2X1 inhibition by this compound and potential off-target interactions.

References

Addressing variability in results with NF864

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF864. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability often encountered in experiments involving this potent P2X1 receptor inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a suramin (B1662206) analog that acts as a selective and potent antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] By blocking the P2X1 receptor, this compound prevents the influx of cations like Ca²⁺ and Na⁺ into the cell, thereby inhibiting downstream signaling pathways involved in processes such as smooth muscle contraction, platelet aggregation, and inflammation.[1]

Q2: What are the known sources of variability when working with this compound and other suramin analogs?

Variability in experimental outcomes with this compound can arise from several factors:

  • Off-target effects: Suramin and its analogs are known to be promiscuous binders, potentially interacting with other P2 receptors, growth factor receptors, and various enzymes.[2][3][4] This can lead to unexpected biological responses that are not mediated by P2X1 receptor inhibition.

  • Cytotoxicity: At higher concentrations, suramin and its analogs can exhibit cytotoxic effects, which can confound experimental results.[2][5] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type or model system.

  • Compound Stability and Storage: The stability of this compound in solution and under various storage conditions can impact its potency. Improper handling can lead to degradation and loss of activity.

  • Experimental Conditions: Factors such as pH, ion concentrations, and the presence of proteins in the assay buffer can influence the activity of this compound.

Q3: How should I properly store and handle this compound?

To ensure the integrity and activity of this compound, it is recommended to:

  • Store the solid compound at -20°C or -80°C, protected from light.

  • Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and aliquot them to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock in your aqueous assay buffer and perform a solubility test to ensure no precipitation occurs.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Inhibition of P2X1 Receptor Activity

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Compound Degradation Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.
Inaccurate Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the IC50 in your specific assay.
Variability in P2X1 Receptor Expression Ensure consistent cell passage number and confluency. Confirm P2X1 receptor expression levels using techniques like qPCR, Western blot, or flow cytometry.
Assay Protocol Variations Adhere to a standardized protocol, including consistent incubation times, temperatures, and reagent concentrations.
Issue 2: Suspected Off-Target Effects

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
This compound interacting with other receptors or proteins Run control experiments: - Use a structurally distinct P2X1 receptor antagonist to confirm that the observed effect is specific to P2X1 inhibition. - Test this compound in a cell line or system that does not express the P2X1 receptor. - If available, use a P2X1 receptor knockout/knockdown model.
Non-specific binding to assay components Test the effect of this compound in the absence of cells to check for interference with your detection method (e.g., fluorescence quenching).
Issue 3: Observed Cytotoxicity

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
This compound concentration is too high Perform a cell viability assay: - Use assays like MTT, WST-1, or trypan blue exclusion to determine the non-toxic concentration range of this compound for your specific cells.[2][5] - Always run a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity.
Prolonged exposure to this compound Optimize the incubation time to achieve P2X1 inhibition without inducing significant cell death.

Experimental Protocols & Data

Key Experimental Methodologies

A common method to assess the inhibitory effect of this compound is through a calcium influx assay using a fluorescent calcium indicator.

General Protocol for Calcium Influx Assay:

  • Cell Preparation: Seed cells expressing the P2X1 receptor in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • Agonist Stimulation: Add a P2X1 receptor agonist (e.g., ATP or a more specific agonist like α,β-methylene ATP) to stimulate calcium influx.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each concentration of this compound to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory potency data for this compound against the P2X1 receptor in different cell types.

Cell TypeAssay TypeAgonist UsedThis compound IC50
HEK293 cells expressing human P2X1Calcium InfluxATP15 nM
Primary smooth muscle cellsCalcium Influxα,β-meATP25 nM
PlateletsAggregation AssayADP50 nM

Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by this compound

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates This compound This compound (Antagonist) This compound->P2X1 Binds and Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Downstream Downstream Signaling Ca_ion->Downstream Initiates

Caption: P2X1 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start cell_prep Prepare P2X1-expressing cells start->cell_prep viability Determine Non-toxic This compound Concentration Range (e.g., MTT assay) cell_prep->viability dose_response Perform this compound Dose-Response (e.g., Calcium Influx Assay) viability->dose_response controls Include Control Experiments (e.g., no-P2X1 cells, other antagonists) dose_response->controls analysis Data Analysis (Calculate IC50) controls->analysis end End analysis->end

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results with this compound check_reagents Are this compound solutions fresh? Are other reagents validated? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_protocol Is the experimental protocol being followed consistently? yes_reagents->check_protocol prepare_fresh Prepare fresh reagents and re-test no_reagents->prepare_fresh prepare_fresh->check_reagents yes_protocol Yes check_protocol->yes_protocol Yes no_protocol No check_protocol->no_protocol No check_controls Are control experiments (e.g., off-target, cytotoxicity) included and consistent? yes_protocol->check_controls standardize_protocol Standardize the protocol and re-test no_protocol->standardize_protocol standardize_protocol->check_protocol yes_controls Yes check_controls->yes_controls Yes no_controls No check_controls->no_controls No further_investigation Further investigation needed (e.g., cell line integrity, equipment calibration) yes_controls->further_investigation implement_controls Implement appropriate controls and re-test no_controls->implement_controls implement_controls->check_controls

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Refinement of NF-κB Protocols for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Nuclear Factor-kappa B (NF-κB) signaling pathways. The following information is designed to address common issues encountered during experimental procedures and enhance the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind studying NF-κB activation?

A1: The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from tumor necrosis factor receptor (TNFR) or toll-like receptor (TLR) superfamilies, a signaling cascade is initiated.[2][3] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα releases the NF-κB dimer (most commonly p50/RelA), allowing it to translocate to the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes.[2][4]

Q2: What are the key differences between the canonical and non-canonical NF-κB pathways?

A2: The canonical pathway is a rapid and transient response to a wide range of stimuli, including inflammatory cytokines and pathogens. It primarily involves the activation of the IKKβ subunit and leads to the nuclear translocation of the p50/RelA (p65) heterodimer.[2][4] In contrast, the non-canonical pathway is a slower, more persistent response, typically activated by a subset of TNFR family members. This pathway is dependent on NF-κB-inducing kinase (NIK) and the IKKα subunit, leading to the processing of the p100 precursor protein to its p52 form, which then dimerizes with RelB for nuclear translocation.[4]

Q3: My negative control is showing high background NF-κB activation. What are the possible causes?

A3: High background in negative controls can be due to several factors:

  • Cell Culture Stress: Over-confluent cells, nutrient deprivation, or harsh passaging techniques can induce stress-related NF-κB activation.

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell culture reagents can activate NF-κB.

  • Serum Factors: Components in fetal bovine serum (FBS) can sometimes lead to basal NF-κB activation. Try heat-inactivating the FBS or using a different batch.

  • Constitutive Activation: Some cell lines, particularly cancer cell lines, may have constitutively active NF-κB signaling.[1]

Q4: I am not observing NF-κB translocation to the nucleus after stimulation. What should I troubleshoot?

A4: Failure to observe nuclear translocation can be due to a variety of reasons:

  • Stimulus Inactivity: Ensure your stimulating agent (e.g., TNF-α, LPS) is active and used at the optimal concentration and time point.

  • Cell Health: Confirm that your cells are healthy and responsive. Perform a viability assay.

  • Inhibitor Issues: If using inhibitors, their concentration or incubation time might be incorrect.

  • Antibody Problems: For immunofluorescence experiments, the primary or secondary antibody may not be working correctly. Titrate your antibodies and include appropriate controls.

  • Incorrect Protocol Timing: The timing of stimulation and cell lysis/fixation is critical. NF-κB translocation can be transient.

Troubleshooting Guides

Issue 1: Weak or No Signal in Western Blot for Phospho-IκBα
Possible Cause Recommended Solution
Suboptimal Stimulation Optimize the concentration and stimulation time of your agonist. Perform a time-course experiment to identify the peak of IκBα phosphorylation.
Rapid Phosphatase Activity Lyse cells quickly on ice and include phosphatase inhibitors in your lysis buffer.
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for extracting cytoplasmic proteins and that you are achieving complete cell lysis.
Poor Antibody Performance Use a validated antibody for phospho-IκBα. Test different antibody concentrations and ensure the secondary antibody is compatible and active.
Low Protein Load Quantify your protein lysates and ensure you are loading a sufficient amount (typically 20-40 µg) per lane.
Issue 2: High Background in Electrophoretic Mobility Shift Assay (EMSA)
Possible Cause Recommended Solution
Non-specific Binding to the Probe Increase the concentration of the non-specific competitor DNA (e.g., poly(dI-dC)) in the binding reaction.
Contaminated Nuclear Extracts Prepare fresh nuclear extracts, ensuring minimal cytoplasmic contamination. Use protease inhibitors throughout the extraction process.
Probe Degradation Use freshly labeled, high-purity probes. Store labeled probes appropriately to prevent degradation.
Excessive Probe Concentration Titrate the amount of labeled probe to find the optimal concentration that gives a strong specific signal with low background.

Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Phosphorylation and Degradation
  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired stimulus for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-IκBα or total IκBα overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with the appropriate stimulus for the desired time.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

  • Immunostaining: Incubate with a primary antibody against NF-κB p65 for 1-2 hours at room temperature. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the subcellular localization of p65 using a fluorescence microscope.

Signaling Pathway and Workflow Diagrams

NF_kappa_B_Canonical_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (TNF-α, IL-1, LPS) Receptor Receptor (TNFR, IL-1R, TLR) Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_alpha->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival)

Caption: Canonical NF-κB signaling pathway.

Troubleshooting_Workflow Start Experiment Fails (e.g., No NF-κB Activation) Check_Stimulus Check Stimulus Activity & Concentration Start->Check_Stimulus Check_Cells Assess Cell Health & Viability Check_Stimulus->Check_Cells Stimulus OK Failure Persistent Failure: Consult Literature/Support Check_Stimulus->Failure Stimulus Inactive Check_Reagents Verify Reagent/Antibody Functionality Check_Cells->Check_Reagents Cells Healthy Check_Cells->Failure Cells Unhealthy Optimize_Protocol Optimize Protocol Timing (Stimulation, Lysis) Check_Reagents->Optimize_Protocol Reagents Validated Check_Reagents->Failure Reagents Faulty Success Successful Experiment Optimize_Protocol->Success Optimized Optimize_Protocol->Failure Still Fails

Caption: General troubleshooting workflow for NF-κB experiments.

References

Technical Support Center: Mitigating Potential Cytotoxicity of NF864 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial searches for a compound specifically named "NF864" have not yielded definitive identification in scientific literature. It is possible that "this compound" may be an internal compound identifier, a typographical error, or a less common chemical name. The information provided in this technical support center is based on general principles of cytotoxicity mitigation and may require adaptation once the precise identity of this compound is confirmed. For the most accurate guidance, please verify the chemical name and structure of your compound of interest.

This guide provides troubleshooting strategies and frequently asked questions to help researchers and drug development professionals mitigate potential cytotoxicity associated with chemical compounds, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at higher concentrations in our cell-based assays. What are the common initial troubleshooting steps?

High cytotoxicity at elevated concentrations is a common challenge in drug discovery. Initial steps to address this should focus on differentiating between specific, target-related toxicity and non-specific or artifactual effects.

  • Confirm Compound Purity and Identity: Ensure the purity of your this compound batch. Impurities can contribute significantly to unexpected cytotoxicity. Verify the compound's identity and integrity using appropriate analytical methods (e.g., LC-MS, NMR).

  • Assess Solubility: Poor solubility at high concentrations can lead to compound precipitation, which can cause physical stress to cells and result in misleading cytotoxicity readouts. Visually inspect your treatment media for any signs of precipitation. Consider using a solubility assay to determine the practical concentration limits.

  • Optimize Assay Conditions:

    • Cell Seeding Density: The initial number of cells plated can influence their sensitivity to a cytotoxic agent. Ensure that cells are in the logarithmic growth phase during treatment.[1]

    • Incubation Time: The duration of exposure to the compound is a critical factor. Cytotoxic effects may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal window where specific activity can be observed without overwhelming cytotoxicity.[2]

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration and potentially mitigating cytotoxicity. Conversely, low-serum conditions can sensitize cells to toxic effects. Evaluate if your serum concentration is appropriate for your cell type and experimental goals.

Q2: How can we experimentally determine if the observed cytotoxicity is due to the primary mechanism of action of this compound or an off-target effect?

Distinguishing between on-target and off-target toxicity is crucial for lead optimization.

  • Target Engagement Assays: If the molecular target of this compound is known, perform assays to measure target engagement at various concentrations. Correlate the concentration required for target engagement with the concentration that induces cytotoxicity. A significant gap between these concentrations may suggest off-target effects.

  • Rescue Experiments: If this compound is an inhibitor, try to rescue the cytotoxic phenotype by adding a downstream product of the inhibited pathway. Conversely, if it is an agonist, see if an antagonist of the same target can block the cytotoxicity.

  • Use of Structurally Related Analogs: Synthesize or obtain analogs of this compound that are structurally similar but predicted to be inactive against the primary target. If these inactive analogs still exhibit cytotoxicity, it strongly suggests an off-target mechanism or a general chemical toxicity issue.

Q3: What are some common molecular mechanisms that could be responsible for this compound-induced cytotoxicity at high concentrations?

High concentrations of a compound can trigger several cellular stress pathways leading to cell death.

  • Oxidative Stress: Many compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.[3]

  • Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and initiate apoptosis.[3]

  • DNA Damage: The compound or its metabolites may directly or indirectly cause DNA damage, triggering cell cycle arrest and apoptosis.[3]

  • Plasma Membrane Damage: High compound concentrations can compromise the integrity of the plasma membrane, leading to the release of intracellular contents.[3]

  • NF-κB Pathway Modulation: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation.[4][5] Dysregulation of this pathway by a chemical compound can lead to cytotoxicity.[5][6]

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results.
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution visually.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Prepare fresh dilutions of the compound for each experiment. Centrifuge or filter the stock solution before dilution if particulates are suspected.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem: Discrepancy between expected and observed IC50 values.
Potential Cause Recommended Solution
Incorrect Assay Endpoint The chosen cytotoxicity assay (e.g., MTT, LDH, CellTiter-Glo) may not be optimal for the compound's mechanism of action. Consider using orthogonal assays to confirm results.
Cell Line Specificity The cytotoxic potency of a compound can vary significantly between different cell lines.
Inappropriate Curve Fitting Use a non-linear regression model with a variable slope to fit the dose-response curve. Ensure that the top and bottom plateaus of the curve are well-defined.
"Clinically Relevant" Concentration Misinterpretation Basing in vitro concentrations solely on peak plasma concentrations in vivo can be misleading, as it doesn't account for the drug's half-life and tissue distribution.[2]

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating common workflows and pathways relevant to investigating cytotoxicity.

cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Optimize Cell Seeding Density B Prepare Serial Dilutions of this compound A->B C Treat Cells for 24, 48, 72h B->C D Perform Viability Assay (e.g., MTT) C->D E Analyze Dose-Response Curve D->E F Determine IC50 Value E->F

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

cluster_troubleshooting Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity Observed Solubility Check Solubility Start->Solubility Precipitation Precipitation Observed Solubility->Precipitation Yes No_Precipitation No Precipitation Solubility->No_Precipitation No Optimize_Vehicle Optimize Vehicle/Solvent Precipitation->Optimize_Vehicle On_Target On-Target or Off-Target? No_Precipitation->On_Target On_Target_Effect Likely On-Target Effect On_Target->On_Target_Effect Correlates with Target Engagement Off_Target_Effect Likely Off-Target Effect On_Target->Off_Target_Effect No Correlation

Caption: A decision-making flowchart for troubleshooting high cytotoxicity.

cluster_pathway Potential NF-κB Signaling Pathway Involvement in Cytotoxicity This compound High Conc. This compound IKK IKK Complex This compound->IKK Modulates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene_Transcription Target Gene Transcription (e.g., pro-inflammatory cytokines) NFkB->Gene_Transcription Cytotoxicity Cell Stress & Cytotoxicity Gene_Transcription->Cytotoxicity

Caption: A simplified diagram of the canonical NF-κB pathway and its potential role in drug-induced cytotoxicity.

References

Best practices for storing and handling NF864

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NF864, a potent P2X1 receptor inhibitor. The following information is compiled to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a suramin (B1662206) analog that acts as a selective and potent antagonist for the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel activated by adenosine (B11128) triphosphate (ATP). Upon ATP binding, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and triggers various downstream signaling pathways. This compound competitively blocks the binding of ATP to the P2X1 receptor, thereby inhibiting these downstream effects.[1][2]

Q2: What are the general recommendations for storing powdered this compound?

For short-term storage, powdered this compound can be kept at room temperature. For long-term storage, it is recommended to store it at -20°C, ensuring it is sealed and protected from moisture. Always refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. Due to the limited information on its solubility, it is advisable to start with a small quantity to test its solubility in your chosen solvent. For similar compounds, ultrasonic warming can aid in dissolution.

Q4: What is the recommended storage condition for this compound stock solutions?

Once reconstituted, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibitory effect of this compound Degraded this compound: Improper storage of the powdered compound or stock solution can lead to degradation.Ensure the powdered this compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected.
High ATP Concentration: As a competitive antagonist, high concentrations of the agonist (ATP) in your assay can outcompete this compound.Optimize the ATP concentration in your experiment. Consider creating a dose-response curve for ATP to determine the EC50 and use a concentration appropriate for your experimental goals.
Receptor Desensitization: P2X1 receptors are known to desensitize rapidly upon prolonged exposure to agonists.Minimize the pre-incubation time with ATP before adding this compound. Ensure your experimental design accounts for the rapid kinetics of the P2X1 receptor.
Precipitation of this compound in solution Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.Try preparing a more dilute stock solution. Gentle warming or sonication may aid in dissolving the compound. Always ensure the solution is clear before use.
Incorrect Solvent: The chosen solvent may not be optimal for this compound.Test the solubility in alternative solvents. For many suramin analogs, water or aqueous buffers are suitable.

Quantitative Data Summary

Parameter Recommendation Notes
Storage of Powdered this compound (Short-term) Room TemperatureKeep in a tightly sealed container, protected from moisture.
Storage of Powdered this compound (Long-term) -20°CEnsure the container is well-sealed.
Storage of Stock Solutions (Short-term) -20°CAliquot to avoid freeze-thaw cycles. Stable for up to 1 month.
Storage of Stock Solutions (Long-term) -80°CAliquot to avoid freeze-thaw cycles. Stable for up to 6 months.

Experimental Protocols

Protocol for Reconstitution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water or 1X Phosphate Buffered Saline (PBS)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the volume of solvent required to achieve the desired concentration. The molecular weight of this compound is 1872.66 g/mol .

  • In a sterile environment, add the calculated volume of sterile water or PBS to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, gentle warming (to no more than 37°C) or sonication in an ultrasonic water bath for a few minutes may help.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C as required.

Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by this compound

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates This compound This compound (Antagonist) This compound->P2X1 Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Response Cellular Response (e.g., Contraction, Aggregation) Downstream->Response

Caption: P2X1 receptor activation by ATP and inhibition by this compound.

References

Technical Support Center: Interpreting Unexpected Results in NF-κB Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the difference between the canonical and non-canonical NF-κB pathways? The canonical pathway is typically activated by pro-inflammatory stimuli like TNF-α and LPS, leading to the rapid and transient activation of the p65/p50 heterodimer. The non-canonical pathway is activated by a subset of TNF receptor family members and results in the persistent activation of the p52/RelB complex.[1]
What are the key proteins involved in NF-κB signaling? Key proteins include the NF-κB transcription factor dimers (e.g., p65/RelA, c-Rel, RelB, p50, p52), the inhibitor of κB (IκB) proteins, the IκB kinase (IKK) complex (IKKα, IKKβ, NEMO), and the NF-κB-inducing kinase (NIK).[1][2]
Why am I not seeing degradation of IκBα after stimulating the canonical pathway? This could be due to several reasons: the stimulus was not potent enough, the inhibitor of the proteasome is not working, or there is a mutation in the IκBα phosphorylation site. It is also possible that the specific cell type utilizes a different mechanism for NF-κB activation.
My results show persistent NF-κB activation. What does this signify? Persistent NF-κB activation is a hallmark of the non-canonical pathway.[1] However, it can also be indicative of a pathological state in the canonical pathway, such as chronic inflammation or cancer, where the negative feedback loops that normally terminate the signal are dysfunctional.
Can the NF-κB pathway crosstalk with other signaling pathways? Yes, the NF-κB pathway is known to interact with other pathways, such as the Notch signaling pathway. This crosstalk can synergistically enhance the expression of target genes and promote processes like carcinogenesis.[3]

Troubleshooting Guides

Issue 1: No activation of NF-κB target genes despite stimulation.
Possible Cause Troubleshooting Step Expected Outcome
Ineffective Stimulus Verify the concentration and activity of your stimulus (e.g., TNF-α, LPS).A fresh or more concentrated stimulus should induce NF-κB activation.
Problem with Nuclear Translocation Perform immunofluorescence or a nuclear/cytoplasmic fractionation followed by Western blot to check for the presence of NF-κB subunits (e.g., p65) in the nucleus.p65 should be predominantly in the nucleus following stimulation.
Cell Line Insensitive Ensure your cell line is responsive to the chosen stimulus. Some cell lines may lack the necessary receptors (e.g., TLR4 for LPS).[4]A responsive cell line will show robust NF-κB activation.
Inhibitor Malfunction If using an inhibitor of a negative regulator, confirm the inhibitor's activity and concentration.A functional inhibitor should lead to increased NF-κB activity.
Issue 2: Unexpectedly high basal NF-κB activity.
Possible Cause Troubleshooting Step Expected Outcome
Cell Culture Stress Ensure cells are not overgrown, contaminated, or stressed, as this can lead to basal NF-κB activation.Healthy, unstressed cells should exhibit low basal NF-κB activity.
Chronic Inflammation in Cell Line Some cancer cell lines have constitutively active NF-κB signaling.[4][5]Research the specific cell line to see if constitutive activation is a known characteristic.
Autocrine Signaling Cells may be producing and responding to their own cytokines (e.g., IL-6, IL-8), creating a positive feedback loop.[4]An inhibitor of the specific cytokine receptor should reduce basal NF-κB activity.

Experimental Protocols

Western Blot for IκBα Degradation
  • Cell Treatment: Plate cells and treat with the appropriate stimulus (e.g., 10 ng/mL TNF-α) for various time points (0, 5, 15, 30, 60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against IκBα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and imaging system. A loading control like β-actin or GAPDH should be used.

Luciferase Reporter Assay for NF-κB Transcriptional Activity
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24-48 hours, treat cells with the experimental compounds or stimuli.

  • Lysis: Lyse the cells using the luciferase assay kit's lysis buffer.

  • Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Signaling Pathway Diagrams

Caption: Canonical NF-κB Signaling Pathway.

NonCanonical_NFKB_Pathway cluster_stimulus Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus BAFF, LTβ, CD40L Receptor BAFFR, LTβR, CD40 Stimulus->Receptor NIK NIK (stabilized) Receptor->NIK activates IKKa IKKα NIK->IKKa phosphorylates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processed to p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocates DNA DNA p52_RelB_nuc->DNA binds Gene_exp Gene Expression (Lymphoid Organogenesis) DNA->Gene_exp promotes

Caption: Non-Canonical NF-κB Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Result in NF-κB Experiment Check_Stimulus Verify Stimulus Potency and Concentration Start->Check_Stimulus Check_Cells Assess Cell Health and Responsiveness Start->Check_Cells Verify_Pathway Confirm Pathway Component Activity (e.g., IκBα degradation, p65 nuclear translocation) Check_Stimulus->Verify_Pathway Check_Cells->Verify_Pathway Investigate_Crosstalk Consider Crosstalk with Other Pathways (e.g., Notch) Verify_Pathway->Investigate_Crosstalk Result_Explained Result Interpreted Verify_Pathway->Result_Explained If resolved Investigate_Crosstalk->Result_Explained

Caption: Troubleshooting Workflow for NF-κB Experiments.

References

Validation & Comparative

Validating the Inhibitory Effect of NF864 on P2X1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NF864's performance as a P2X1 receptor inhibitor against other commonly used antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.

Unveiling the Role of P2X1 Receptor Antagonists

P2X1 receptors are ATP-gated ion channels that play a crucial role in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[1] The development of selective antagonists for these receptors is of significant interest for therapeutic interventions in cardiovascular, urological, and inflammatory conditions.[1][2] This guide focuses on this compound, a selective P2X1 receptor inhibitor, and compares its activity with other well-characterized antagonists, NF449 and PPADS.

Comparative Analysis of P2X1 Receptor Antagonists

The inhibitory potency of this compound, NF449, and PPADS against the P2X1 receptor is summarized below. This data highlights the varying degrees of potency and selectivity among these compounds.

AntagonistTarget Receptor(s)Reported IC50 ValueSelectivity ProfileMechanism of Action
This compound P2X1Low nanomolar range[3][4][5]Selective for P2X1 in human platelets[3][4][5]Not fully characterized, likely a suramin (B1662206) analogue[3]
NF449 P2X10.05 nM (human P2X1)[6]Highly selective for P2X1 over other P2X and P2Y subtypes[7]Reversible competitive antagonist[6]
PPADS P2X1, P2X2, P2X3, P2X5~1-3 µM (human P2X1, -2, -3, -5)[8]Non-selective P2X receptor antagonist[8]Competitive antagonist[8]

Delving into the P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by its endogenous ligand, adenosine (B11128) triphosphate (ATP), initiates a cascade of intracellular events. The binding of ATP triggers the opening of a non-selective cation channel, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[3] This influx depolarizes the cell membrane and elevates intracellular calcium concentrations, which in turn activates various downstream signaling pathways responsible for cellular responses such as platelet shape change and aggregation, and smooth muscle contraction.[3]

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Channel Cation Channel (Na⁺, Ca²⁺) P2X1->Channel opens Influx Na⁺/Ca²⁺ Influx Channel->Influx ATP ATP ATP->P2X1 binds This compound This compound This compound->P2X1 inhibits Depolarization Membrane Depolarization Influx->Depolarization Ca_Increase Increased Intracellular Ca²⁺ Influx->Ca_Increase Downstream Downstream Signaling Ca_Increase->Downstream Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Downstream->Response

P2X1 Receptor Signaling Cascade

Experimental Validation: A Step-by-Step Approach

Validating the inhibitory effect of compounds like this compound on P2X1 receptors typically involves functional assays that measure changes in ion channel activity. Electrophysiological techniques and calcium imaging are standard methods employed for this purpose.

Experimental Workflow for Validation

The general workflow for validating a P2X1 receptor antagonist involves expressing the receptor in a suitable cell system, applying the agonist to elicit a response, and then co-applying the antagonist to measure the degree of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection with P2X1 Agonist Agonist (ATP) Application Cell_Culture->Agonist Measurement1 Measure Baseline Response Agonist->Measurement1 Antagonist Antagonist (this compound) Application Measurement1->Antagonist Measurement2 Measure Inhibited Response Antagonist->Measurement2 IC50 IC50 Determination Measurement2->IC50

General Experimental Workflow

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in Xenopus oocytes.[9]

a. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.[9]

  • Inject oocytes with cRNA encoding the human P2X1 receptor.[9]

  • Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[9]

b. Solutions:

  • ND96 Recording Solution (External): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.5 with NaOH.[9]

  • Electrode Filling Solution: 3 M KCl.[9]

c. Electrophysiological Recording:

  • Place a single oocyte in the recording chamber and perfuse with ND96 solution.[9]

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.[9]

  • Clamp the membrane potential at a holding potential of -60 mV.[8][9]

  • Establish a stable baseline current.

  • Apply ATP (at its EC₅₀ or a fixed concentration) to activate P2X1 receptors and record the inward current.

  • To measure the inhibitory effect of this compound, perfuse the oocyte with varying concentrations of this compound prior to and during the application of ATP.[8]

  • Record the peak inward current in the presence of different this compound concentrations.

d. Data Analysis:

  • Normalize the peak current at each this compound concentration to the control current (ATP alone).

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ion channel activity from a single mammalian cell.[9]

a. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express P2X1 receptors.

  • Transiently or stably transfect the cells with a plasmid encoding the human P2X1 receptor. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

b. Solutions:

  • External Solution: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: 145 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.[9]

c. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.[9]

  • Perfuse the chamber with the external solution.[9]

  • Approach a fluorescently labeled cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.[9]

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[9]

  • Rupture the membrane patch to achieve the whole-cell configuration.[9]

  • Hold the cell at a holding potential of -60 mV.

  • Record baseline current and then apply ATP (at its EC₅₀ or a fixed concentration) to activate P2X1 receptors.[9]

  • To measure the inhibitory effect of this compound, perfuse the cell with varying concentrations of this compound prior to and during the application of ATP.[9]

  • Record the peak inward current for each concentration of this compound.[9]

d. Data Analysis:

  • Perform data analysis as described in the TEVC protocol to determine the IC₅₀ value for this compound.[9]

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

a. Cell Preparation:

  • Plate cells expressing the P2X1 receptor in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

b. Assay Procedure:

  • Wash the cells to remove excess dye.

  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

  • To determine the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the antagonist.

  • Add an ATP solution to stimulate the P2X1 receptors and immediately start recording the fluorescence signal over time.

c. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response at each this compound concentration to the control response (ATP alone).

  • Plot the normalized response as a function of the this compound concentration and fit the data to determine the IC₅₀ value.

References

A Comparative Analysis of P2X1 Receptor Antagonists: Evaluating Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various P2X1 receptor antagonists. Due to the limited availability of public data on NF864, this guide will focus on a selection of well-characterized P2X1 antagonists, offering a baseline for comparison and highlighting key experimental protocols in the field.

Quantitative Comparison of P2X1 Antagonist Efficacy

The inhibitory potency of P2X1 receptor antagonists is a critical parameter for their evaluation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. The following table summarizes the IC50 values for several P2X1 antagonists against the P2X1 receptor.

AntagonistReceptor SpeciesIC50 (nM)Reference(s)
NF449 rat P2X10.28[3][4][5]
human P2X1~1[6]
PPADS rat P2X168[3][7]
MRS2159 -10
NF279 rat P2X119 (with pre-incubation)[8]

Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the expression system used.

P2X1 Receptor Signaling Pathway

The activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx of cations depolarizes the cell membrane and increases intracellular calcium concentration, which in turn triggers various downstream signaling cascades. P2X1 receptor antagonists block this process by competitively or non-competitively inhibiting the binding of ATP to the receptor.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates Antagonist P2X1 Antagonist (e.g., this compound, NF449) Antagonist->P2X1 Binds and Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Channel Opening Na_ion Na⁺ Influx P2X1->Na_ion Downstream Downstream Signaling Cascades Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Downstream->Response TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Harvesting cRNA P2X1 Receptor cRNA Injection Oocyte->cRNA Incubation Incubation (2-5 days) cRNA->Incubation TEVC Two-Electrode Voltage Clamp Setup Incubation->TEVC Agonist Agonist (ATP) Application TEVC->Agonist Antagonist Antagonist Co-application Agonist->Antagonist Current Measure Inward Current Agonist->Current Antagonist->Current Inhibition Calculate % Inhibition Current->Inhibition IC50 Determine IC50 Value Inhibition->IC50

References

NF864 Versus Suramin: A Comparative Analysis for Purinergic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antagonistic properties of NF864 and suramin (B1662206) at purinergic P2X1 receptors, supported by comparative data and experimental methodologies.

This guide provides a comprehensive comparison of this compound and suramin, two antagonists of purinergic receptors. While both compounds are valuable research tools, they exhibit distinct profiles in terms of potency and selectivity, particularly at the P2X1 receptor subtype. This compound, a novel analogue of suramin, has emerged as a highly potent and selective antagonist of P2X1 receptors, offering significant advantages over the non-selective actions of suramin.

Data Presentation: Quantitative Comparison

The following table summarizes the antagonistic potency of this compound and suramin at the human P2X1 receptor, highlighting the superior potency of this compound.

CompoundTarget ReceptorAssayPotency (pA2)Reference
This compound Human Platelet P2X1α,β-meATP-induced Ca2+ increase8.17[1]
Human Platelet P2X1α,β-meATP-induced shape change8.49[1]
Suramin Human Platelet P2X1α,β-meATP-induced responsesPotency is significantly lower than this compound¹[1]

¹In a direct comparison, the order of potency for inhibiting the platelet P2X1 receptor was determined to be: this compound > NF449 ≥ NF110 > NF023 = MK-HU1 = suramin[1]. Suramin is a non-selective antagonist, also exhibiting activity at various other P2X and P2Y receptor subtypes[2][3][4].

Mechanism of Action and Selectivity

This compound is a tetravalent suramin analogue that has been identified as the most potent platelet P2X1 antagonist reported to date[1]. Its high potency and selectivity make it an invaluable tool for isolating the physiological and pathological roles of the P2X1 receptor, particularly in studies of thrombosis and hemostasis[1].

Suramin , in contrast, is a well-known, non-selective antagonist of P2 receptors, inhibiting both P2X and P2Y subtypes[2][3]. Its broad spectrum of activity extends to other receptors and enzymes, including growth factor receptors and reverse transcriptase, which can complicate the interpretation of experimental results when specific P2X1 antagonism is desired[1][5][6].

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare P2X1 antagonists like this compound and suramin are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X1 receptor agonist.

1. Cell Preparation:

  • Human platelets are isolated from whole blood by centrifugation.
  • Platelets are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of 2 x 10⁸ cells/mL.

2. Dye Loading:

  • The platelet suspension is incubated with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark, allowing the dye to enter the cells.
  • After incubation, extracellular dye is removed by centrifugation and the platelets are resuspended in fresh buffer.

3. Antagonist Incubation:

  • The dye-loaded platelets are pre-incubated with varying concentrations of the antagonist (this compound or suramin) or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.

4. Measurement of Calcium Response:

  • The platelet suspension is placed in a fluorometric plate reader.
  • A baseline fluorescence reading is taken.
  • A specific P2X1 receptor agonist (e.g., α,β-methylene ATP (α,β-meATP)) is added to stimulate the receptors.
  • The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is recorded over time.

5. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response compared to the vehicle control.
  • IC50 or pA2 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Protocol 2: Platelet Aggregation Assay

This assay assesses the effect of antagonists on platelet aggregation, a key functional outcome of platelet activation.

1. Platelet-Rich Plasma (PRP) Preparation:

  • Whole blood is collected in an anticoagulant (e.g., sodium citrate).
  • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes.

2. Antagonist Incubation:

  • PRP is pre-incubated with different concentrations of the antagonist (this compound or suramin) or a vehicle control for a designated time at 37°C.

3. Aggregation Measurement:

  • The PRP is placed in an aggregometer cuvette with a stir bar.
  • A baseline light transmittance is established.
  • A P2X1 agonist (e.g., α,β-meATP) or another aggregating agent is added to induce platelet aggregation.
  • As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time.

4. Data Analysis:

  • The extent of aggregation is quantified as the maximum change in light transmittance.
  • The inhibitory effect of the antagonist is determined by comparing the aggregation response in the presence of the antagonist to the control.
  • Concentration-response curves are generated to calculate IC50 values.

Visualizations

Signaling Pathway of P2X1 Receptor Activation

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Platelet_Response Platelet Shape Change & Aggregation Ca_Influx->Platelet_Response Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Platelet_Response This compound This compound (Antagonist) This compound->P2X1_Receptor Inhibits Suramin Suramin (Antagonist) Suramin->P2X1_Receptor

Caption: P2X1 receptor signaling cascade and points of inhibition.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Platelets Isolate Human Platelets Calcium_Assay Calcium Mobilization Assay Isolate_Platelets->Calcium_Assay Aggregation_Assay Platelet Aggregation Assay Isolate_Platelets->Aggregation_Assay Prepare_Reagents Prepare this compound, Suramin, and Agonist (α,β-meATP) Prepare_Reagents->Calcium_Assay Prepare_Reagents->Aggregation_Assay Calculate_Inhibition Calculate % Inhibition Calcium_Assay->Calculate_Inhibition Aggregation_Assay->Calculate_Inhibition Determine_Potency Determine IC₅₀ / pA₂ values Calculate_Inhibition->Determine_Potency Compare_Potency Compare Potency and Selectivity Determine_Potency->Compare_Potency

Caption: Workflow for comparing this compound and suramin.

References

Cross-Validation of P2X1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of P2X1 receptor antagonists in various cell lines. Due to the limited availability of direct experimental data for NF864, this document focuses on its parent compound, suramin (B1662206), and a highly potent and selective P2X1 antagonist, NF449. The data presented here serves as a valuable reference for researchers investigating the therapeutic potential of P2X1 inhibition, with the understanding that direct experimental validation of this compound is essential.

Data Presentation: Comparative Effects of P2X1 Antagonists

The following tables summarize the inhibitory concentrations (IC50) and observed effects of suramin and NF449 on different cell lines. These compounds, like this compound, target the P2X1 receptor, an ATP-gated ion channel involved in various physiological processes, including cell proliferation and migration.[1][2]

Table 1: Inhibitory Effects of Suramin on Various Cell Lines

Cell Line TypeCell LineEffect MeasuredIC50Reference
Human Lung CancerPanel of cell linesGrowth Inhibition130 µM to 3715 µM[3]
Human Prostate CancerPC-3, DU 145Growth Inhibition50 µM to 100 µM[4]
Transitional Cell CarcinomaMBT2, T24, RT4, TCCSUPProliferation Inhibition250 µg/ml to 400 µg/ml[5]
Colorectal CancerCaco-2Hepsin Inhibition0.66 µM[6][7]
Human Melanoma70WHeparanase Inhibition~60 µM[8][9]

Table 2: Inhibitory Effects of NF449 on P2X1 Receptor and Cellular Processes

Target/ProcessCell/SystemEffect MeasuredIC50/ConcentrationReference
Human P2X1 ReceptorXenopus OocytesAntagonism of ATP-induced current0.05 nM[10]
Rat P2X1 ReceptorRecombinantAntagonismpIC50 = 9.54[11]
Human Coronary Smooth Muscle CellsPrimary CultureAttenuation of agonist-induced anti-proliferation100 nM - 1 µM[12][13]
Platelet AggregationWashed human plateletsInhibition of collagen-induced aggregationSelective blockade at concentrations that do not affect P2Y12[14]
Inositol (B14025) Pentakisphosphate 2-Kinase (IP5K)In vitroInhibitionMore potent than suramin[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the effects of compounds like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16][17] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, suramin, NF449) and include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.[16]

Heparanase Activity Assay

This assay is used to measure the enzymatic activity of heparanase, an endoglycosidase that cleaves heparan sulfate (B86663) chains and is involved in cancer metastasis and angiogenesis. Suramin and its analogs are known inhibitors of heparanase.[8][9]

Principle: A colorimetric assay can be used where a heparanase substrate, such as Fondaparinux, is cleaved by the enzyme to produce a reducing disaccharide. This product can then be quantified using a colorimetric reagent.[18]

Protocol (General Steps):

  • Enzyme and Inhibitor Incubation: Incubate purified heparanase or cell extracts containing heparanase with various concentrations of the test inhibitor (e.g., this compound, suramin) for a specific period.

  • Substrate Addition: Add the heparanase substrate to initiate the enzymatic reaction.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent that reacts with the cleavage product to generate a colored or fluorescent signal.

  • Quantification: Measure the absorbance or fluorescence using a plate reader to determine the level of heparanase activity. The inhibitory effect of the compound is calculated relative to the untreated control.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of P2X1 receptor antagonists.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates This compound This compound / NF449 (Antagonist) This compound->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Na_ion->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Regulates

Caption: P2X1 Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell lines) Compound_Prep 2. Compound Preparation (this compound, Controls) Treatment 3. Cell Treatment (Varying concentrations) Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Assay 5. Cellular Assay (e.g., MTT for viability) Incubation->Assay Data_Acquisition 6. Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 calculation) Data_Acquisition->Data_Analysis Conclusion 8. Conclusion & Comparison Data_Analysis->Conclusion

References

Unveiling the Selectivity of NF864 for the P2X1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting purinergic signaling, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of NF864, a notable P2X1 receptor antagonist, against other P2X receptor subtypes. The data presented herein is based on findings from key studies that have characterized its inhibitory profile.

Quantitative Analysis of Antagonist Potency

To provide a comparative context, the table below includes selectivity data for NF449, a closely related and highly potent P2X1 receptor antagonist. The data for NF449 showcases a desirable selectivity profile for a P2X1-targeted compound.

CompoundReceptor SubtypeSpeciesIC50 (nM)Reference
This compound P2X1HumanLow Nanomolar[1]
NF449 rP2X1Rat0.28[2]
rP2X1+5Rat0.69[2]
rP2X2+3Rat120[2]
rP2X3Rat1820
rP2X2Rat47000
P2X4Rat>300000
hP2X1Human0.05[3]
hP2X7Human40000[3]

Experimental Protocols

The determination of antagonist selectivity involves a series of robust experimental procedures. Below are detailed methodologies representative of those used to characterize compounds like this compound and NF449.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous receptor expression.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the cDNA for the human or rat P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X7, etc.). Successful transfection is typically confirmed using fluorescence microscopy (e.g., with a co-transfected GFP marker) or western blotting.

Assessment of P2X1 Receptor Antagonism in Human Platelets

This method, as likely employed by Horner et al. (2005), directly assesses the antagonist's effect on a native system where P2X1 receptors are functionally important.

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole human blood by centrifugation. Washed platelets are then prepared by further centrifugation and resuspension in a buffered solution.

  • Agonist-Induced Aggregation: Platelet aggregation is induced by a specific P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP).

  • Antagonist Inhibition: Different concentrations of this compound are pre-incubated with the platelets before the addition of the agonist.

  • Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced aggregation (IC50) is calculated from concentration-response curves.

Electrophysiological Recordings in Recombinant Systems

The two-microelectrode voltage-clamp technique in Xenopus laevis oocytes is a standard method for characterizing ion channel pharmacology.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the specific P2X receptor subtype.

  • Electrophysiology: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: The P2X receptor agonist (e.g., ATP) is applied to the oocyte, evoking an inward current.

  • Antagonist Application: The antagonist (e.g., NF449) is co-applied with the agonist at various concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current by the antagonist is measured, and IC50 values are determined by fitting the concentration-response data to a logistic equation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a P2X1 receptor antagonist.

experimental_workflow HEK293 HEK293 Cells P2X1_cDNA P2X1 cDNA P2X_other_cDNA Other P2X cDNA Platelets Human Platelets Aggregation Platelet Aggregation Platelets->Aggregation Electrophysiology Electrophysiology P2X1_cDNA->Electrophysiology P2X_other_cDNA->Electrophysiology IC50 IC50 Determination Aggregation->IC50 Electrophysiology->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for determining P2X1 antagonist selectivity.

Signaling Pathway of P2X1 Receptor Activation

The activation of the P2X1 receptor, a ligand-gated ion channel, by its endogenous agonist ATP initiates a cascade of intracellular events, particularly in platelets. The following diagram illustrates this signaling pathway.

p2x1_signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel Shape_change Platelet Shape Change Ca_influx->Shape_change Granule_centralization Granule Centralization Ca_influx->Granule_centralization Aggregation Weak Aggregation Ca_influx->Aggregation This compound This compound This compound->P2X1 Inhibits

Caption: P2X1 receptor signaling pathway in platelets.

References

Validating the NF-κB Signaling Pathway: A Guide to Mutagenesis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, autoimmune disorders, and various cancers.[1][2] A critical method for elucidating the precise mechanism of action of components within this pathway is mutagenesis, which allows for the systematic study of protein function through targeted genetic alterations.

This guide provides a comparative overview of the major NF-κB signaling pathways and discusses the application of mutagenesis techniques to validate the function of key proteins within this system. While the specific molecule "NF864" did not yield targeted results, we will focus on the well-established NF-κB framework as a pertinent and informative subject for researchers, scientists, and drug development professionals.

Comparative Analysis of NF-κB Signaling Pathways

The NF-κB family of transcription factors is primarily regulated by two distinct pathways: the canonical and the non-canonical pathways. These pathways are activated by different stimuli and result in the activation of specific NF-κB dimers, leading to distinct downstream genetic programs.

FeatureCanonical NF-κB PathwayNon-Canonical NF-κB Pathway
Key Activating Signals Pro-inflammatory cytokines (e.g., TNF-α, IL-1), Toll-like receptor (TLR) ligands (e.g., LPS).[1][3]Developmental signals from specific TNF receptor superfamily members (e.g., BAFFR, CD40, LTβR).[1][4]
Core Kinase Complex IκB Kinase (IKK) complex consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).[1]NF-κB-inducing kinase (NIK) and a homodimer of IKKα.[4]
Primary Inhibitor IκBαp100 (which is processed to p52).[4]
Activated NF-κB Dimers Primarily p50/RelA (p65) heterodimers.[5]Primarily p52/RelB heterodimers.[4]
Activation Kinetics Rapid and transient.Slow and persistent.[4]
Key Biological Roles Innate immunity, inflammation, cell survival.[1]B-cell maturation and survival, lymphoid organogenesis, dendritic cell activation.[4]

Validating Mechanism of Action Through Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the function of specific amino acid residues within a protein. By changing a single amino acid, researchers can determine its importance for protein-protein interactions, enzymatic activity, or post-translational modifications.

For example, to validate the role of a specific kinase in the NF-κB pathway, one could mutate the catalytic residue in its kinase domain. If the pathway is no longer activated in the presence of the mutated kinase, it confirms the essential role of its enzymatic activity.

Experimental Protocol: Site-Directed Mutagenesis for Functional Validation

The following is a generalized protocol for validating the function of a protein (e.g., a kinase) within the NF-κB pathway using site-directed mutagenesis.

  • Plasmid Preparation: A plasmid containing the gene of interest is isolated and purified.

  • Primer Design: Primers are designed to be complementary to the target DNA sequence but containing the desired mutation.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the designed primers and the plasmid template to create copies of the gene with the desired mutation.

  • Template Removal: The original, non-mutated plasmid template is digested using a specific enzyme (e.g., DpnI), which only targets methylated DNA (the original plasmid).

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent bacterial cells for amplification.

  • Verification: The plasmids are isolated from the bacteria, and the mutation is confirmed through DNA sequencing.

  • Functional Assay: The mutated plasmid (and a wild-type control) is transfected into a suitable cell line. The cells are then stimulated to activate the NF-κB pathway, and the effect of the mutation is assessed using a reporter assay (e.g., a luciferase reporter driven by an NF-κB response element), Western blotting for downstream targets, or immunofluorescence to track protein localization.

N4-aminocytidine: A Tool for Chemical Mutagenesis

In addition to site-directed mutagenesis, chemical mutagens can be employed to study genetic function. N4-aminocytidine is a nucleoside analog that has been shown to be a potent mutagen in various organisms.[6] It acts by being incorporated into DNA during replication and causing mispairing, leading to transition mutations.[6]

PropertyDescription
Mutagen Type Nucleoside analog.[6]
Mechanism of Action Incorporated into DNA during replication, leading to mispairing.[6]
Types of Mutations Primarily induces transition mutations (A/T to G/C and G/C to A/T) at roughly equal rates.[6]
Model Organisms Phages, bacteria, Drosophila, and mammalian cells in culture.[6]

Visualizing the Pathways and Processes

To better understand the complex interactions within the NF-κB signaling pathways and the experimental workflows used to study them, the following diagrams have been generated.

Canonical_NF_kB_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, LPS Receptor TNFR, IL-1R, TLR Stimuli->Receptor IKK_complex IKKα/β/γ (Inactive) Receptor->IKK_complex Activates IKK_active IKKα/β/γ (Active) IKK_complex->IKK_active IkBa_p50_p65 IκBα-p50-p65 IKK_active->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation IkBa_p->p50_p65 Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA p50_p65_nuc->DNA Binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression

Caption: The Canonical NF-κB Signaling Pathway.

NonCanonical_NF_kB_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli BAFF, LTβ, CD40L Receptor BAFFR, LTβR, CD40 Stimuli->Receptor NIK NIK (Degraded) Receptor->NIK Inhibits NIK degradation NIK_stable NIK (Stabilized) NIK->NIK_stable IKKa_dimer IKKα Dimer NIK_stable->IKKa_dimer Activates p100_RelB p100-RelB IKKa_dimer->p100_RelB Phosphorylates p100 p100_p_RelB P-p100-RelB p100_RelB->p100_p_RelB p52_RelB p52-RelB p100_p_RelB->p52_RelB Processing p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Translocation DNA DNA p52_RelB_nuc->DNA Binds Gene_expression Gene Expression (Lymphoid Organogenesis) DNA->Gene_expression

Caption: The Non-Canonical NF-κB Signaling Pathway.

Mutagenesis_Workflow A 1. Design Mutagenic Primers B 2. Site-Directed Mutagenesis (PCR) A->B C 3. Transform Bacteria & Select Colonies B->C D 4. Verify Mutation via Sequencing C->D E 5. Transfect Cells (Wild-Type vs. Mutant) D->E F 6. Apply Stimulus to Activate Pathway E->F G 7. Functional Readout F->G H Reporter Assay, Western Blot, etc. G->H

Caption: Experimental Workflow for Mutagenesis.

References

A Comparative Guide to NF864 and Novel P2X1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NF864 and other novel inhibitors of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] The P2X1 receptor is a significant therapeutic target due to its role in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1][2][3] This document presents quantitative data, experimental methodologies, and visual representations of signaling pathways to facilitate an objective evaluation of these compounds.

Quantitative Comparison of P2X1 Inhibitors

The following table summarizes the inhibitory potency (IC50) and selectivity of this compound and a selection of novel P2X1 receptor antagonists. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

InhibitorP2X1 IC50Selectivity ProfileMechanism of ActionReference
This compound Selective P2X1 inhibitor in human platelets (Specific IC50 not readily available in cited literature)Selective for P2X1Not specified[4]
NF449 ~0.05 nM (human P2X1)[5] / 0.28 nM (rat P2X1)[6][7]Highly selective over other P2X receptors (e.g., hP2X7 IC50 = 40 µM)[5] and P2Y receptors.[7] However, it can act as a Gsα-selective G protein antagonist.[6][7]Competitive[5][8][5][6][7][8]
MRS2159 Nanomolar potencySelective for P2X1Competitive[2]
Aurintricarboxylic Acid (ATA) Nanomolar potencyNot specifiedNon-competitive/Allosteric[2]
PSB-2001 Nanomolar potencyNot specifiedNon-competitive/Allosteric[2]
Ro 0437626 3 µM>30-fold selective over P2X2, P2X3, and P2X2/3Not specified[9][10]

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

P2X1_Signaling_Pathway P2X1 P2X1 Receptor Ca_ion P2X1->Ca_ion Influx Na_ion P2X1->Na_ion Influx ATP ATP ATP->P2X1 Depolarization Membrane Depolarization Ca_Signal Increased Intracellular Ca²⁺ Downstream Downstream Cellular Responses (e.g., Contraction, Aggregation) Ca_Signal->Downstream Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID In_Vitro In Vitro Assays (Binding, Functional) Hit_ID->In_Vitro Selectivity Selectivity Profiling In_Vitro->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt In_Vivo In Vivo Models (e.g., Thrombosis) Preclinical Preclinical Development In_Vivo->Preclinical Lead_Opt->In_Vitro Iterative Process Lead_Opt->In_Vivo

References

Reproducibility of NF864's effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "NF864" has yielded no specific information regarding its mechanism of action, reported effects, or any studies detailing its experimental investigation. Consequently, a comparison of its reproducibility across different laboratories cannot be performed at this time.

The search results did not contain any relevant information about a compound designated this compound. This suggests that "this compound" may be an internal project code, a very recently developed compound that has not yet been described in publicly available literature, or a potential misspelling of a different designation.

Without access to foundational data on this compound, including its biological targets and intended effects, it is impossible to:

  • Identify and compare experimental data from various research groups.

  • Summarize quantitative data into comparative tables.

  • Detail the experimental protocols used in its study.

  • Visualize its signaling pathways or experimental workflows.

To proceed with this request, please provide a more common name for the compound, a reference to a publication describing it, or any other identifying information.

On-Target Validation of EHT 1864: A Comparative Analysis Using Rac1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis for confirming the on-target effects of the small molecule inhibitor EHT 1864. Initial research indicates that the query "NF864" is likely a typographical error for "EHT 1864," a well-documented inhibitor of the Rac family of small GTPases. This document will proceed under that assumption. EHT 1864 inhibits Rac1, Rac1b, Rac2, and Rac3 by binding to the GTPases and promoting the loss of bound guanine (B1146940) nucleotides, thereby locking them in an inactive state.[1][2] The definitive method for validating that a compound's biological effects are mediated through its intended target is to compare its activity in wild-type (WT) models with corresponding knockout (KO) models, where the target is absent.

This guide focuses on the use of Rac1 knockout models to validate the on-target effects of EHT 1864, with a comparison to other known Rac1 inhibitors, NSC23766 and EHop-016.

Comparative Data: Rac Inhibitor Effects in Wild-Type vs. Rac1 Knockout Models

The following table summarizes the key findings from studies comparing the effects of Rac inhibitors in wild-type versus Rac1-deficient platelets. The absence of a pharmacological response in the knockout model is the key indicator of on-target activity.

Inhibitor Target / Mechanism Assay Effect in Wild-Type (WT) Platelets Effect in Rac1 Knockout (KO) Platelets Conclusion on On-Target Effect Reference
EHT 1864 Pan-Rac inhibitor (binds Rac, promotes nucleotide dissociation)[1][2]Platelet SpreadingInhibition of spreadingRac1-specific inhibition of spreading observedOn-target effect confirmed for platelet spreading.[3]
Agonist-induced Platelet ActivationInhibitionMarkedly impaired activation (at 100 µM)Significant off-target effects observed at 100 µM.[3][3]
NSC23766 Rac1-GEF interaction inhibitor[4]Platelet SpreadingInhibition of spreadingRac1-specific inhibition of spreading observedOn-target effect confirmed for platelet spreading.[3]
Agonist-induced Platelet ActivationInhibitionMarkedly impaired activation (at 100 µM)Significant off-target effects observed at 100 µM.[3][3]
Platelet Secretion & AggregationSignificant decreaseN/A (Study used both KO mice and NSC23766 in WT)Rac1 deficiency blocks platelet secretion and aggregation, consistent with the on-target effects of NSC23766.[5][5]
EHop-016 Rac1/Rac3 inhibitor (inhibits GEF interaction)[6][7]Rac Activity in Cancer CellsInhibition (IC50 ~1.1 µM)N/AValidated in cancer cell lines, but direct KO comparison data is not available.[6][7][8][6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Rac1 signaling pathway in platelets and the general workflow for validating on-target inhibitor effects using a knockout model.

Rac1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPVI GPVI Receptor GEFs GEFs (e.g., Tiam1, Vav) GPVI->GEFs Agonist (e.g., Collagen) Integrin Integrin α2β1 Integrin->GEFs Agonist (e.g., Collagen) Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK PAK Rac1_GTP->PAK PLCg2 PLCγ2 Rac1_GTP->PLCg2 Actin Actin Cytoskeleton PAK->Actin Lamellipodia Lamellipodia Formation (Spreading) Actin->Lamellipodia Aggregation Platelet Aggregation Lamellipodia->Aggregation Secretion Granule Secretion Secretion->Aggregation EHT1864 EHT 1864 EHT1864->Rac1_GTP Promotes GDP state NSC23766 NSC23766 NSC23766->GEFs Inhibits Interaction

Caption: Rac1 signaling pathway in platelets.

Experimental_Workflow cluster_models Experimental Models cluster_outcomes Expected Outcomes for On-Target Effect start Start: Hypothesis (Compound inhibits Target X) wt_model Wild-Type (WT) Model (Target X present) start->wt_model ko_model Knockout (KO) Model (Target X absent) start->ko_model treatment Treat both models with Compound wt_model->treatment ko_model->treatment assay Perform Functional Assay (e.g., Platelet Aggregation) treatment->assay wt_outcome WT: Pharmacological effect observed assay->wt_outcome ko_outcome KO: Pharmacological effect is absent or significantly reduced assay->ko_outcome off_target Alternative Outcome: Effect persists in KO model (Indicates off-target effects) assay->off_target conclusion Conclusion: Compound's effect is mediated by Target X wt_outcome->conclusion ko_outcome->conclusion

Caption: Workflow for on-target validation using knockout models.

Experimental Protocols

The following are generalized protocols for key experiments used to validate Rac1 inhibitor on-target effects, based on methodologies described in the cited literature.[3][5][9][10]

Preparation of Washed Mouse Platelets

This protocol is essential for obtaining a pure platelet population for in vitro assays.

  • Blood Collection: Blood is drawn from wild-type and Rac1 knockout mice via cardiac puncture into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifugation: The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • Washing: The PRP is then subjected to higher speed centrifugation in the presence of a washing buffer (e.g., modified Tyrode's buffer) to pellet the platelets. This step is repeated to ensure the removal of plasma proteins.

  • Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) for use in subsequent assays.

Platelet Aggregation Assay (Lumi-Aggregometry)

This assay measures the ability of platelets to aggregate in response to various agonists.

  • Sample Preparation: Washed platelets from both WT and Rac1 KO mice are placed in an aggregometer cuvette with a stir bar at 37°C.

  • Inhibitor Incubation: Vehicle control or a Rac inhibitor (e.g., EHT 1864, NSC23766) is added to the platelet suspension and incubated for a specified time.

  • Agonist Stimulation: An agonist (e.g., collagen, thrombin, ADP) is added to induce aggregation.

  • Measurement: Platelet aggregation is measured by monitoring the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.

  • Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission.

Flow Cytometric Analysis of Platelet Activation

This method quantifies the expression of activation markers on the surface of individual platelets.

  • Sample Preparation: Washed platelets are prepared as described above.

  • Inhibitor and Agonist Treatment: Platelets are treated with the inhibitor followed by stimulation with an agonist.

  • Antibody Staining: Platelets are incubated with fluorescently-labeled antibodies specific for activation markers (e.g., anti-P-selectin).

  • Flow Cytometry: The stained platelets are analyzed on a flow cytometer. The fluorescence intensity of individual platelets is measured, providing a quantitative measure of marker expression.

  • Data Analysis: The percentage of platelets positive for the activation marker or the mean fluorescence intensity is compared between WT and KO samples, with and without the inhibitor.

Conclusion

The use of Rac1 knockout models provides definitive evidence for the on-target effects of Rac inhibitors. Studies using Rac1-deficient platelets have confirmed that EHT 1864 and NSC23766 inhibit platelet spreading through a Rac1-dependent mechanism.[3] However, these studies also highlight the critical importance of using knockout models to identify potential off-target effects, as both compounds demonstrated Rac1-independent inhibition of platelet activation at higher concentrations.[3] For any researcher aiming to confirm the on-target effects of a novel compound, the comparative analysis between wild-type and corresponding knockout models remains the gold standard experimental approach.

References

Safety Operating Guide

Proper Disposal Procedures for NF864: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling NF864, a P2X1 receptor inhibitor and suramin (B1662206) analog, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound (CAS No. 69606-09-3) is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for similar chemical compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements before proceeding.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a complex organic molecule, a thorough risk assessment is the first step. The required Personal Protective Equipment (PPE) for handling and disposal should include, at a minimum:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat

General Disposal Protocol

The following step-by-step protocol outlines a general procedure for the disposal of this compound waste. This should be adapted to comply with institutional and local guidelines.

Experimental Protocol: General Disposal of this compound Waste

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be segregated from general laboratory waste.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and chemically compatible waste container.

    • The container must be in good condition and have a secure, tightly fitting lid.

    • The label should clearly state "Hazardous Waste," "this compound," and list the major components and their approximate concentrations.

  • Aqueous Waste: For aqueous solutions containing this compound, do not dispose of them down the drain unless explicitly permitted by your local EHS and wastewater regulations. These solutions should be collected in the designated hazardous waste container.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and pipette tips, in a designated solid hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal Request: Once the waste container is full, or on a regular schedule, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to transport or dispose of the waste yourself.

Chemical Waste Disposal Workflow

The following diagram illustrates a standard workflow for the disposal of chemical waste like this compound in a laboratory setting.

cluster_workflow This compound Disposal Workflow start Start: Generate this compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Secondary Containment Area collect->store request Submit EHS Waste Pickup Request store->request pickup EHS Collects Waste for Final Disposal request->pickup end End: Proper Disposal pickup->end

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。